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  • Product: (-)-Ethyl alpha-bromopropionate
  • CAS: 30365-54-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Nucleophilic Substitution Mechanism of (-)-Ethyl α-Bromopropionate

Introduction In the landscape of modern synthetic chemistry, chiral α-haloesters such as (-)-ethyl α-bromopropionate serve as pivotal building blocks. Their utility in the stereocontrolled synthesis of a wide array of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern synthetic chemistry, chiral α-haloesters such as (-)-ethyl α-bromopropionate serve as pivotal building blocks. Their utility in the stereocontrolled synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals, is well-established.[1] The stereochemical outcome of reactions involving these substrates is of paramount importance, and a thorough understanding of the underlying reaction mechanisms is critical for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the nucleophilic substitution mechanism of (-)-ethyl α-bromopropionate, delving into the competing pathways, stereochemical consequences, and the experimental methodologies used to elucidate them. The bromine atom at the alpha position to the ester carbonyl group makes the alpha-carbon an excellent electrophilic center, highly susceptible to nucleophilic attack.[1]

Mechanistic Pathways and Stereochemical Implications

The nucleophilic substitution at the α-carbon of (-)-ethyl α-bromopropionate can principally proceed through three distinct mechanisms: the SN2, SN1, and neighboring group participation (NGP) pathways. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[2][3]

The SN2 Pathway: A Concerted Inversion

The bimolecular nucleophilic substitution (SN2) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[4][5] This "backside attack" is a hallmark of the SN2 reaction and dictates a specific stereochemical outcome: inversion of configuration at the chiral center.[4][5][6]

For (-)-ethyl α-bromopropionate, which possesses the (S) configuration, a pure SN2 reaction will yield a product with the (R) configuration. This predictable stereospecificity makes the SN2 pathway highly desirable in asymmetric synthesis.[5] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[3] Factors that favor the SN2 mechanism include the use of strong, unhindered nucleophiles and polar aprotic solvents which solvate the cation of the nucleophilic salt but not the anion, thus enhancing its nucleophilicity.[3]

Diagram: SN2 Mechanism

SN1_Mechanism sub (-)-(S)-Ethyl α-bromopropionate carbocation Planar Carbocation Intermediate sub->carbocation Slow, RDS prod_R (+)-(R)-Product carbocation->prod_R Nu⁻ attack (top) prod_S (-)-(S)-Product carbocation->prod_S Nu⁻ attack (bottom) Br Br⁻ NGP_Mechanism sub (-)-(S)-Ethyl α-bromopropionate intermediate Cyclic Dioxolenium Ion Intermediate sub->intermediate Intramolecular SN2 (Inversion 1) prod (-)-(S)-Product (Retention) intermediate->prod External Nu⁻ attack (Inversion 2) Br Br⁻

Caption: NGP involves two sequential inversions, resulting in overall retention of stereochemistry.

Experimental Elucidation of the Mechanism

Determining the dominant mechanistic pathway requires a combination of kinetic studies and stereochemical analysis.

Experimental Protocol 1: Kinetic Analysis via Titration

Objective: To determine the reaction order and rate constant, distinguishing between unimolecular (SN1) and bimolecular (SN2) pathways.

Methodology:

  • Reaction Setup: A solution of (-)-ethyl α-bromopropionate in a suitable solvent (e.g., 80% aqueous ethanol for solvolysis studies) is prepared in a thermostated reaction vessel to maintain a constant temperature (e.g., 25°C). 2[7]. Initiation: The reaction is initiated by adding a known concentration of the nucleophile (e.g., sodium hydroxide).

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched in a known volume of cold dilute nitric acid to stop the reaction.

  • Titration: The concentration of the bromide ion (Br⁻) produced is determined by titration with a standardized silver nitrate (AgNO₃) solution, using potassium chromate as an indicator (Mohr's method).

  • Data Analysis: The rate of reaction is determined by plotting the concentration of Br⁻ versus time. To determine the reaction order, the data can be plotted in various ways (e.g., ln[substrate] vs. time for first-order kinetics, 1/[substrate] vs. time for second-order kinetics). An SN2 reaction will exhibit second-order kinetics (rate = k[substrate][nucleophile]), while an SN1 reaction will show first-order kinetics (rate = k[substrate]).

[3][8]### Experimental Protocol 2: Stereochemical Analysis via Polarimetry

Objective: To determine the stereochemical outcome of the substitution reaction (inversion, retention, or racemization).

Methodology:

  • Initial Measurement: The specific optical rotation of a solution of the starting material, (-)-ethyl α-bromopropionate, is measured using a polarimeter at a standard wavelength (e.g., the sodium D-line, 589 nm).

  • Reaction: The nucleophilic substitution reaction is carried out under the desired conditions (specific nucleophile, solvent, temperature).

  • Workup and Isolation: Upon completion, the reaction mixture is worked up to isolate the purified product. This typically involves extraction, washing to remove unreacted starting materials and byproducts, and drying. The solvent is then removed under reduced pressure.

  • Final Measurement: The specific optical rotation of the purified product is measured under the same conditions as the starting material.

  • Interpretation:

    • Inversion: If the product exhibits an optical rotation of the opposite sign but similar magnitude to the starting material, a pure SN2 mechanism is indicated. [4][5] * Racemization: If the product is optically inactive (zero rotation), a pure SN1 mechanism is suggested.

    • Retention: If the product shows an optical rotation with the same sign as the starting material, this is strong evidence for neighboring group participation. [9] * Mixed Mechanisms: Partial inversion or racemization will result in a product with a diminished optical rotation, indicating a mixture of SN1 and SN2 pathways.

Diagram: Experimental Workflow

Workflow start (-)-Ethyl α-bromopropionate + Nucleophile reaction Reaction under Controlled Conditions (Solvent, Temp) start->reaction split reaction->split kinetics Kinetic Analysis split->kinetics stereo Stereochemical Analysis split->stereo titration Aliquots taken over time Titrate for [Br⁻] kinetics->titration polarimetry Isolate Product Measure Optical Rotation stereo->polarimetry rate_law Determine Rate Law (SN1 vs. SN2) titration->rate_law outcome Determine Stereochemical Outcome (Inversion, Retention, Racemization) polarimetry->outcome conclusion Elucidate Dominant Mechanism rate_law->conclusion outcome->conclusion

Caption: A dual-pronged approach combining kinetics and polarimetry to determine the reaction mechanism.

Data Summary & Interpretation

The choice of nucleophile and solvent dramatically influences the reaction pathway. The following table summarizes the expected outcomes based on mechanistic principles.

Nucleophile/Solvent SystemExpected Dominant MechanismExpected Stereochemical OutcomeRationale
Strong Nucleophile (e.g., NaN₃) in Polar Aprotic Solvent (e.g., DMSO)SN2InversionStrong nucleophile and aprotic solvent favor a bimolecular, concerted attack.
Weak Nucleophile (e.g., H₂O, EtOH) in Polar Protic Solvent (e.g., aqueous ethanol)SN1 / SolvolysisRacemizationPolar protic solvent stabilizes the carbocation and leaving group; weak nucleophile cannot force an SN2 reaction.
Nucleophile with Lone Pair (e.g., Acetate) in Non-polar Solvent Neighboring Group Participation (NGP)RetentionThe carbonyl oxygen can act as an internal nucleophile, leading to a double inversion.

Conclusion

The nucleophilic substitution of (-)-ethyl α-bromopropionate is not governed by a single, invariable mechanism. It represents a classic case where a delicate balance of factors—including the nucleophile's strength, solvent polarity, and the substrate's intrinsic structure—dictates the reaction's course and its stereochemical fate. For drug development and fine chemical synthesis, where stereochemical purity is non-negotiable, a deep understanding of these competing pathways is essential. The SN2 mechanism, leading to complete inversion of configuration, is often the most synthetically useful pathway. However, researchers must be vigilant for the potential intervention of SN1 and NGP pathways, which can lead to racemization or retention, respectively. By employing rigorous kinetic and stereochemical analyses, scientists can select conditions that favor the desired mechanistic pathway, thereby ensuring the stereochemical integrity of their target molecules.

References

  • Bare, T. M., et al. (Year). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society.
  • Bennett, C. S., & Galan, M. C. (2025). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals.
  • Chemistry Steps. (2025, March 3). SN2 Stereochemistry. Chemistry Steps.
  • Crich, D. (Year). Does Neighboring Group Participation by Non-Vicinal Esters Play a Role in Glycosylation Reactions?
  • Clark, J. (Year). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide.
  • (Year). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. Organic Chemistry I.
  • (2023, January 22). Stereochemistry SN2 Reactions. Chemistry LibreTexts.
  • Mandal, K. K. (Year).
  • (2025, January 18). (PDF) Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals.
  • (2017, July 31). Nucleophilic Substitution with ethyl bromide and NaOH. Chemistry Stack Exchange.
  • SK. (2016, May 18). Neighboring Group Participation.
  • Ashenhurst, J. (2026, January 9). The SN2 Reaction Mechanism. Master Organic Chemistry.
  • (Year). High-selectivity synthesis method of ethyl alpha-bromoacetate.
  • (Year).
  • (Year). nucleophilic substitution reaction.
  • (Year). Experiment 7 — Nucleophilic Substitution. Course Website.
  • (Year). 11. Nucleophilic Substitution Reactions. Course Website.
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  • Ashenhurst, J. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • Catak, S., et al. (Year). Nucleophilic Substitution (SN2)

Sources

Exploratory

optical rotation specific value (-)-ethyl alpha-bromopropionate

Chiroptical Characterization and Application of (-)-Ethyl α -Bromopropionate in Asymmetric Synthesis Executive Summary For drug development professionals and synthetic chemists, chiral building blocks are the foundationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiroptical Characterization and Application of (-)-Ethyl α -Bromopropionate in Asymmetric Synthesis

Executive Summary

For drug development professionals and synthetic chemists, chiral building blocks are the foundational architecture of target-oriented synthesis. (-)-Ethyl α -bromopropionate (also designated as (S)-(-)-ethyl 2-bromopropionate) is a highly versatile, optically active synthon. Its primary utility lies in its highly reactive α -bromine atom, which readily undergoes stereospecific nucleophilic substitution. This technical whitepaper explores the chiroptical properties of (-)-ethyl α -bromopropionate, details the historical and modern methodologies for its chiral resolution, and outlines self-validating protocols for its application in advanced drug development.

Chemical Identity and Chiroptical Significance

Ethyl 2-bromopropionate (CAS 535-11-5) is a clear, light yellow liquid widely utilized as an initiator in controlled radical polymerizations and as an alkylating agent in organic synthesis[1]. The molecule possesses a single stereocenter at the α -carbon.

While the Cahn-Ingold-Prelog (CIP) priority rules define the absolute configuration as either (R) or (S), the specific rotation—the direction and magnitude the molecule rotates plane-polarized light—is an empirically determined physical property[2]. The (-)-enantiomer is levorotatory, meaning it rotates plane-polarized light to the left. Accurately determining the specific rotation ( [α]D​ ) of this compound is a critical quality control parameter to ensure high enantiomeric excess (ee) before deploying it in stereosensitive pharmaceutical workflows[2].

Historical Context: The Quest for Absolute Asymmetric Synthesis

The chiroptical properties of ethyl α -bromopropionate hold a landmark place in the history of stereochemistry. In 1929, Kuhn and Braun utilized racemic ethyl α -bromopropionate to demonstrate the first successful absolute asymmetric synthesis using circularly polarized light (CPL)[3][4].

The Causality of Asymmetric Photolysis: The reaction relies on the circular dichroism of the reactant. Because the (R) and (S) enantiomers absorb Right-CPL and Left-CPL differentially, irradiating the racemate with a specific polarization of light (at a wavelength of 2800 Å) selectively photolyzed one enantiomer faster than the other. This left behind a slight enantiomeric excess of the unreacted enantiomer, yielding observable specific rotations of +0.05° and -0.05°[4]. This self-validating physical experiment proved that chirality could be induced purely by asymmetric physical forces without pre-existing chiral chemical reagents[3].

Quantitative Data Summaries

To effectively utilize (-)-ethyl α -bromopropionate, researchers must understand the variables that dictate its specific rotation and the biocatalytic metrics used to isolate it.

Table 1: Variables Influencing Specific Rotation ( [α] ) Measurements

Variable Standard Condition Causality / Impact on Measurement

| Wavelength ( λ ) | 589 nm (Sodium D-line) | Optical rotatory dispersion causes rotation magnitude to vary non-linearly at different wavelengths. | | Temperature ( T ) | 20 °C | Thermal expansion alters solvent density, changing the number of chiral molecules in the light path. | | Path Length ( l ) | 1 dm (10 cm) | Direct linear correlation; a longer path length increases the cumulative rotation of the light vector. | | Concentration ( c ) | 1 g / 100 mL | Solute-solute interactions at high concentrations can cause non-linear deviations in the observed rotation. |

Table 2: Enantioselectivity of Haloalkane Dehalogenases on Ethyl 2-Bromopropionate

Enzyme Source Organism Preferred Enantiomer (Hydrolyzed) E-value (Enantiomeric Ratio)
DmxA Marinobacter sp. ELB17 (R)-(+) > 200
DbjA Bradyrhizobium japonicum (R)-(+) > 200
LinB Sphingobium japonicum (R)-(+) 97

| DhaA | Rhodococcus rhodochrous | (R)-(+) | 85 |

(Data synthesized from kinetic resolution studies[5][6])

Experimental Workflows and Self-Validating Protocols

Protocol 1: Determination of Specific Rotation [α]D20​

To validate the optical purity of a synthesized or purchased batch of (-)-ethyl α -bromopropionate, polarimetry must be conducted using a strictly controlled, self-validating methodology.

  • Sample Preparation: Accurately weigh 1.000 g of the purified (-)-ethyl α -bromopropionate.

  • Solvent Standardization: Dissolve the sample in a spectroscopic-grade solvent (e.g., chloroform or ethanol) within a volumetric flask to achieve a precise concentration c (1 g/100 mL).

  • Internal Calibration (Self-Validation): Zero the polarimeter using a blank cell filled only with the pure solvent at exactly 20 °C. This isolates the optical rotation strictly to the chiral solute.

  • Measurement: Fill a 1-decimeter (1 dm) polarimeter tube with the sample solution, ensuring no air bubbles are trapped in the light path.

  • Data Acquisition: Expose the sample to sodium D-line light ( λ=589 nm) and record the observed rotation ( α ).

  • Calculation: Compute the specific rotation using Biot's law: [α]D20​=c×lα​ . Compare this value against literature standards to calculate the enantiomeric excess (ee).

Protocol 2: Biocatalytic Kinetic Resolution

Modern isolation of highly pure (-)-ethyl α -bromopropionate relies on enzymatic kinetic resolution rather than classical diastereomeric salt formation. Haloalkane dehalogenases (HLDs) exhibit profound enantioselectivity toward α -brominated esters[5].

The Causality of Enzymatic Resolution: Enzymes like DmxA and DbjA possess a chiral active site that preferentially binds and hydrolyzes the (R)-(+)-enantiomer via an SN2 mechanism. Because the E-value exceeds 200, the enzyme rapidly converts the (R)-enantiomer into a lactic acid derivative while leaving the (S)-(-)-enantiomer completely unreacted, effectively resolving the racemate[5][6].

  • Buffer Preparation: Prepare 25 mL of Tris-sulfate buffer (50 mM, pH 8.2) in a Reacti-flask equipped with a Mininert valve to prevent volatile loss[5].

  • Substrate Introduction: Add racemic ethyl 2-bromopropionate to the buffer to achieve a final concentration of 0.5–3 mM[5].

  • Biocatalysis Initiation: Inject 1 mL of purified haloalkane dehalogenase (e.g., DmxA at 5–7 mg/mL) to initiate the kinetic resolution[5].

  • Incubation & Sampling: Incubate the mixture at 20 °C. Periodically withdraw 1 mL aliquots.

  • Quenching (Internal Standard Validation): Immediately mix the withdrawn aliquots with methanol containing 1,2-dichloroethane. The methanol denatures the enzyme (halting the reaction), while 1,2-dichloroethane serves as an internal standard to validate volumetric recovery during subsequent analysis[5].

  • Chiral GC Analysis: Extract the organic layer and analyze it using a gas chromatograph equipped with a chiral capillary column (e.g., Chiraldex B-TA) to quantify the ee of the remaining (-)-ethyl α -bromopropionate[6].

Enzymatic_Resolution Racemic Racemic Ethyl 2-bromopropionate (R/S mixture) Enzyme Haloalkane Dehalogenase (e.g., DmxA / DbjA) Racemic->Enzyme Resolution Enantioselective Hydrolysis (20 °C, pH 8.2) Enzyme->Resolution Unreacted Unreacted (S)-(-)-Enantiomer (High ee, Levorotatory) Resolution->Unreacted E-value > 200 Product (R)-Lactic Acid Derivative (Hydrolyzed) Resolution->Product SN2 Hydrolysis

Fig 1. Enzymatic kinetic resolution workflow of ethyl 2-bromopropionate using dehalogenases.

Applications in Drug Development: Stereospecific Alkylation

In pharmaceutical synthesis, (-)-ethyl α -bromopropionate is frequently utilized as a chiral alkylating agent. A prominent example is its use in the synthesis of chiral α -amidophosphonates, which are valuable pharmacophores[7].

Mechanistic Causality and Racemization Risks: The alkylation proceeds via a classic bimolecular nucleophilic substitution (SN2). The nucleophile attacks the α -carbon from the face opposite to the carbon-bromine bond, forcing the remaining substituents to flip like an umbrella in a windstorm. This results in a strict Walden inversion of the stereocenter.

However, researchers must exercise extreme caution regarding the reaction conditions. The α -proton of ethyl 2-bromopropionate is highly labile due to the electron-withdrawing nature of the adjacent ester carbonyl. If strong bases or harsh coupling reagents (e.g., HATU in basic media) are utilized, the molecule can undergo rapid enolization[7]. Enolization forces the α -carbon into an achiral sp2 -hybridized planar geometry; upon re-protonation, the stereocenter is scrambled, leading to catastrophic racemization. To preserve the specific rotation and optical purity of the final drug intermediate, mild coupling reagents (such as EEDQ) and strictly controlled thermal parameters must be employed to ensure the reaction remains purely SN2[7].

SN2_Inversion Substrate (S)-(-)-Ethyl 2-bromopropionate Chiral Synthon Nu Nucleophilic Attack (e.g., Phosphite / Amine) Substrate->Nu SN2 Conditions TS Trigonal Bipyramidal Transition State Nu->TS Backside Trajectory Product (R)-Configured Product (Walden Inversion) TS->Product Bromide Departure

Fig 2. Stereospecific SN2 alkylation pathway demonstrating Walden inversion of the chiral center.

References

  • Deciphering the Structural Basis of High Thermostability of Dehalogenase from Psychrophilic Bacterium Marinobacter sp. ELB17 - MDPI. 5

  • Supporting Information: ethyl 2-bromopropionate - muni.cz. 6

  • Development of a Synthesis Route for Chiral α-Amidophosphonates with Enhanced Optical Purity | ACS Omega - acs.org. 7

  • The Quest for Chirality - American Institute of Physics - aip.org. 3

  • ASYMMETRIC SYNTHESIS bpharm notes sem four | PPTX - Slideshare - slideshare.net. 4

  • Ethyl 2-Bromopropionate - Benchchem - benchchem.com. 1

  • Propanoyl chloride, 2-chloro-, (2R)- | 70110-25-7 | Benchchem - benchchem.com. 2

Sources

Foundational

Chiral Pool Building Blocks: An In-Depth Technical Guide to (S)-(-)-Ethyl 2-Bromopropionate

Executive Summary In the realm of asymmetric synthesis, the reliance on robust, predictable chiral pool building blocks is paramount for the scalable production of enantiopure pharmaceuticals and complex natural products...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric synthesis, the reliance on robust, predictable chiral pool building blocks is paramount for the scalable production of enantiopure pharmaceuticals and complex natural products. (S)-(-)-Ethyl 2-bromopropionate stands out as a highly versatile C3 chiral synthon[1]. Characterized by an α -bromo ester motif, this levorotatory enantiomer is engineered for stereospecific nucleophilic substitution ( SN​2 ). By serving as a reliable electrophile, it facilitates the introduction of chiral propionate moieties with strict inversion of configuration (Walden inversion)[2]. This technical guide explores the mechanistic causality, physicochemical properties, and validated experimental protocols for utilizing (S)-(-)-ethyl 2-bromopropionate in advanced drug development and agrochemical synthesis.

Structural and Physicochemical Profile

Understanding the physical parameters of (S)-(-)-ethyl 2-bromopropionate is critical for optimizing reaction conditions, particularly concerning solvent compatibility and thermal stability. The compound's reactivity is primarily driven by the highly polarized carbon-bromine bond adjacent to the electron-withdrawing ester group[1].

Table 1: Physicochemical Properties of Ethyl 2-Bromopropionate
PropertyValue / Description
Molecular Formula C5​H9​BrO2​
Molecular Weight 181.03 g/mol
General CAS Number 535-11-5 (Racemic mixture)[1]
Boiling Point 156–160 °C[1]
Density 1.394 g/mL at 25 °C[1]
Appearance Clear, colorless to slightly yellow liquid[3]
Solubility Immiscible in water; soluble in ethanol, ether, THF, and DMF[1]
Stereochemistry (S)-configuration corresponds to the levorotatory (-) enantiomer

Mechanistic Causality: The SN​2 Inversion Paradigm

The synthetic utility of (S)-(-)-ethyl 2-bromopropionate relies on its exceptional fidelity in bimolecular nucleophilic substitution ( SN​2 ) reactions[3].

The Causality of High Enantiospecificity: The α -bromine atom is positioned adjacent to an electron-withdrawing ester carbonyl. From a molecular orbital perspective, the π∗ orbital of the carbonyl group overlaps with the σ∗ orbital of the C-Br bond. This interaction significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the α -carbon highly electrophilic and accelerating the SN​2 pathway.

Simultaneously, the unimolecular ( SN​1 ) pathway is thermodynamically disfavored. The formation of an α -carbonyl carbocation is highly destabilized due to the adjacent partial positive charge of the carbonyl carbon. Because the SN​1 pathway (which would lead to racemization) is suppressed, the reaction proceeds almost exclusively via a concerted SN​2 mechanism. Consequently, nucleophilic attack on the (S)-enantiomer yields the (R)-configured product with an exceptionally high enantiomeric excess (ee%).

SN2_Mechanism Nuc Nucleophile (e.g., ArO⁻) TS Transition State [Nuc···C···Br]‡ Nuc->TS Backside Attack Substrate (S)-(-)-Ethyl 2-bromopropionate (Chiral Center) Substrate->TS Product (R)-Propionate Derivative (Inverted Configuration) TS->Product Stereochemical Inversion LeavingGroup Bromide Ion (Br⁻) TS->LeavingGroup Departure

S_N2 mechanism of (S)-(-)-ethyl 2-bromopropionate resulting in Walden inversion.

Applications in Drug Development & Agrochemicals

The predictable stereochemical inversion of this chiral pool building block makes it indispensable across multiple chemical sectors:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The synthesis of α -arylpropionic acids, such as Naproxen and Ibuprofen derivatives, heavily utilizes this building block[4]. By coupling specific naphthyl or phenyl derivatives with the chiral bromo ester, the active (S)-enantiomer of the NSAID can be synthesized directly, bypassing inefficient late-stage racemic resolution[5].

  • Aryloxypropionate Herbicides: Agrochemicals like Quizalofop-ethyl and Fenoxaprop-ethyl are synthesized via the SN​2 etherification of (S)-(-)-ethyl 2-bromopropionate with substituted phenols[1]. The resulting (R)-enantiomers exhibit potent, selective herbicidal activity[6].

  • Complex Natural Product Synthesis: In total synthesis, establishing absolute stereocenters early is critical. This building block has been utilized in the synthesis of the anti-inflammatory marine natural products pseudopterosins[2], the terpenoid aristelegone B[7], and epiplakinic acid F[8].

Experimental Methodologies & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) and mechanistic rationales for every reagent choice.

Protocol 1: Stereospecific Synthesis of (R)-2-Aryloxypropionate via SN​2 Inversion

Objective: To synthesize an enantiopure (R)-aryloxypropionate ester from a substituted phenol.

Reagents: Substituted phenol (1.0 eq), K2​CO3​ (1.5 eq), (S)-(-)-ethyl 2-bromopropionate (1.1 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Base Activation: Suspend finely powdered K2​CO3​ in anhydrous DMF and add the substituted phenol. Stir the mixture at 60 °C for 30 minutes under an inert argon atmosphere.

    • Causality: K2​CO3​ acts as a mild base to deprotonate the phenol. DMF, a polar aprotic solvent, strongly solvates the potassium cation but leaves the phenoxide anion "naked." This maximizes the nucleophilicity of the phenoxide, heavily favoring the SN​2 pathway over competing E2 elimination.

  • Electrophile Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Add (S)-(-)-ethyl 2-bromopropionate dropwise over 15 minutes.

    • Causality: The α -proton of the bromo ester is relatively acidic. Dropwise addition at low temperatures prevents localized heating and suppresses base-catalyzed enolization (which would cause racemization) and E2 elimination (which would yield an ethyl acrylate byproduct).

  • Reaction Progression & Self-Validation: Gradually warm the mixture to room temperature and stir for 12 hours.

    • Self-Validating IPC: Withdraw a 50 μL aliquot at the 1-hour and 6-hour marks. Analyze via chiral HPLC. If the enantiomeric excess (ee%) of the product matches the optical purity of the starting (S)-(-)-ethyl 2-bromopropionate, the SN​2 pathway is validated without competing racemization.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Aryloxypropionate_Workflow Phenol Substituted Phenol (e.g., 4-hydroxyphenoxy) Base Base Activation (K2CO3, DMF, 60°C) Phenol->Base Phenoxide Phenoxide Anion (Active Nucleophile) Base->Phenoxide Deprotonation Addition Addition of (S)-(-)-Ethyl 2-bromopropionate (Controlled Dropwise, 0°C) Phenoxide->Addition Product (R)-2-Aryloxypropionate Ester (High ee%) Addition->Product SN2 Inversion

Stereospecific synthesis workflow of (R)-aryloxypropionate esters via SN2 inversion.

Protocol 2: Co-Catalyzed sp2−sp3 Cross-Coupling for Arylpropionates

Objective: To couple an aryl Grignard reagent with (S)-(-)-ethyl 2-bromopropionate without loss of stereochemical integrity, a critical step in synthesizing precursors for drugs like dexmedetomidine[9].

Methodology & Causality: Traditional Grignard couplings with α -bromo esters frequently result in racemization via radical intermediates or enolate formation. To circumvent this, a transition metal catalyst system is employed.

  • Prepare a mixture of (S)-(-)-ethyl 2-bromopropionate, Co(acac)3​ (catalyst), and TMEDA (ligand) in dry THF at -10 °C[9].

  • Slowly add the aryl Grignard reagent ( ArMgBr ) via a peristaltic pump[9].

    • Causality: The Cobalt-TMEDA complex facilitates a controlled oxidative addition/reductive elimination cycle that suppresses β -hydride elimination and radical-induced racemization, preserving the chiral center's integrity during the carbon-carbon bond formation[9].

Handling, Stability, and Self-Validating QC

Maintaining the chiral integrity of the pool building block is as important as the synthesis itself. (S)-(-)-ethyl 2-bromopropionate is a reactive alkyl halide and must be handled with strict quality control (QC).

  • Degradation Pathways: The compound is susceptible to hydrolysis in aqueous basic conditions (yielding 2-bromopropionic acid) and is prone to racemization if exposed to strong, non-nucleophilic bases due to enolization of the α -proton.

  • Storage Conditions: Store strictly below 30 °C (ideally at 2–8 °C for long-term preservation of chiral purity) in a dry, well-ventilated area, protected from light and moisture[3].

  • Self-Validating QC: Before deploying the reagent in a GMP synthesis, a self-validating check is mandatory. Measure the specific optical rotation ( [α]D​ ) using a polarimeter and confirm the enantiomeric purity via chiral Gas Chromatography (GC) or HPLC. A deviation in the levorotatory value indicates thermal or base-catalyzed racemization during storage, which will directly compromise the downstream ee% of the target API.

Sources

Exploratory

CAS 53518-01-7 (-)-ethyl alpha-bromopropionate structural analysis

An In-depth Technical Guide to the Structural Analysis of (-)-Ethyl α-Bromopropionate Introduction: Elucidating a Key Chiral Building Block (-)-Ethyl α-bromopropionate, systematically named ethyl (2S)-2-bromopropanoate,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Analysis of (-)-Ethyl α-Bromopropionate

Introduction: Elucidating a Key Chiral Building Block

(-)-Ethyl α-bromopropionate, systematically named ethyl (2S)-2-bromopropanoate, is a chiral halogenated ester of significant importance in the fields of pharmaceutical and agrochemical development.[1] Its value lies in its bifunctional nature: a reactive carbon-bromine bond at a stereogenic center and an ester moiety, making it a versatile precursor for asymmetric synthesis.[1] The precise stereochemical and structural integrity of this molecule is paramount, as the biological activity of its derivatives is often highly dependent on achieving the correct enantiomeric form.[2]

This guide provides a comprehensive, multi-technique approach to the structural analysis of (-)-ethyl α-bromopropionate. We will move beyond simple data reporting to explain the causal links between analytical choices and the resulting data, offering a framework for robust structural confirmation. The protocols and interpretations detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

A Note on Chemical Identifiers: The CAS number provided in the topic, 53518-01-7, is frequently associated with deuterated compounds in chemical databases.[3][4] The more commonly cited CAS number for the racemic mixture of ethyl 2-bromopropionate is 535-11-5, while the specific levorotatory (S)-enantiomer is identified by CAS 30365-54-9.[5][6] This guide focuses on the structural characterization of this specific (-)-enantiomer.

Part 1: Foundational Physicochemical & Molecular Properties

Before delving into complex spectroscopic analysis, a confirmation of the basic physical and molecular properties is a crucial first step. These properties provide initial quality control checks and are essential for contextualizing further analytical data. The compound is a clear to pale yellow liquid with a characteristic sharp, pungent odor, which tends to yellow upon exposure to light.[5][7][8]

Table 1: Physicochemical Properties of Ethyl 2-Bromopropionate

Property Value Source(s)
Molecular Formula C₅H₉BrO₂ [7][9]
Molecular Weight 181.03 g/mol [7][10]
Boiling Point 156-160 °C [5][11]
Density ~1.394 g/mL at 25 °C [5]

| Refractive Index (n²⁰/D) | ~1.446 |[5][7] |

Part 2: Spectroscopic Characterization – A Multi-faceted Approach

No single technique can provide a complete structural picture. The synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for an unambiguous assignment of the molecule's covalent framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For (-)-ethyl α-bromopropionate, both ¹H and ¹³C NMR provide definitive fingerprints.[12]

Expertise & Causality: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is based on its excellent solubilizing power for this non-polar ester and its single, well-defined residual solvent peak that does not interfere with the analyte's signals.[13]

¹H NMR Analysis: The proton NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

  • Ethyl Group Protons: The ethoxy moiety gives rise to a characteristic quartet and triplet pattern. The methylene protons (-O-CH₂ -CH₃) are adjacent to three methyl protons, resulting in a quartet. The terminal methyl protons (-O-CH₂-CH₃ ) are adjacent to two methylene protons, producing a triplet.

  • Propionate Backbone Protons: The chiral center's proton (-CH(Br )-CH₃) is adjacent to the three protons of the alpha-methyl group, leading to a quartet. Conversely, the alpha-methyl protons themselves (-CH(Br)-CH₃ ) are coupled to the single methine proton, resulting in a doublet.

¹³C NMR Analysis: The ¹³C NMR spectrum indicates the number of unique carbon environments. For ethyl α-bromopropionate, five distinct signals are expected, corresponding to the carbonyl carbon, the carbon bearing the bromine, the two carbons of the ethyl group, and the alpha-methyl carbon.[12]

Table 2: Typical NMR Spectral Data for Ethyl 2-Bromopropionate in CDCl₃

Nucleus Assignment Chemical Shift (δ, ppm) (Predicted/Typical) Multiplicity
¹H -O-CH₂-CH₃ ~1.3 Triplet
-CH(Br)-CH₃ ~1.8 Doublet
-O-CH₂ -CH₃ ~4.2 Quartet
-CH (Br)-CH₃ ~4.4 Quartet
¹³C -O-CH₂-CH₃ ~14 -
-CH(Br)-CH₃ ~22 -
-CH (Br)-CH₃ ~40 -
-O-CH₂ -CH₃ ~62 -

| | C =O | ~170 | - |

Protocol 1: NMR Data Acquisition

  • Sample Preparation: Accurately weigh approximately 10-20 mg of (-)-ethyl α-bromopropionate and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer.

  • Shimming: Shim the magnetic field to ensure homogeneity and optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A greater number of scans (e.g., 1024) will be required due to the lower natural abundance of ¹³C.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample (-)-Ethyl α-bromopropionate NMR_Tube Dissolve & Transfer to NMR Tube Sample->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube Spectrometer Place in Spectrometer NMR_Tube->Spectrometer Acquire Acquire 1H & 13C Spectra Spectrometer->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Analysis Integrate, Assign Peaks, Determine Coupling Process->Analysis Structure Confirm Structure Analysis->Structure MS_Fragmentation cluster_frags Major Fragmentation Pathways MolIon [C5H9BrO2]+• m/z 180/182 Frag1 [M - C2H5O]+ m/z 135/137 MolIon->Frag1 - •OCH2CH3 Frag2 [M - Br]+ m/z 101 MolIon->Frag2 - •Br Frag3 [C2H5]+ m/z 29 MolIon->Frag3 rearrangement & cleavage Chiral_Analysis Sample Sample of (-)-Ethyl α-bromopropionate Polarimeter Measure Observed Rotation (α) Sample->Polarimeter Calculation Calculate Specific Rotation [α]obs Polarimeter->Calculation Comparison Compare with Literature Value [α]pure Calculation->Comparison Result Determine Enantiomeric Excess (% ee) Comparison->Result

Sources

Protocols & Analytical Methods

Method

asymmetric alkylation using (-)-ethyl alpha-bromopropionate

Application Note: Stereospecific Alkylation and Radical Coupling Workflows Using (-)-Ethyl α -Bromopropionate Introduction & Mechanistic Rationale (-)-Ethyl α -bromopropionate—often designated as ethyl (S)-2-bromopropion...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereospecific Alkylation and Radical Coupling Workflows Using (-)-Ethyl α -Bromopropionate

Introduction & Mechanistic Rationale

(-)-Ethyl α -bromopropionate—often designated as ethyl (S)-2-bromopropionate—is a highly versatile chiral building block utilized extensively in organic synthesis, natural product total synthesis, and drug development. It serves a dual functional role: primarily as a chiral electrophile in stereospecific SN​2 alkylations, and increasingly as a radical precursor in modern photoredox-catalyzed asymmetric couplings.

This Application Note details the mechanistic rationales, optimized protocols, and analytical workflows for leveraging this reagent to install chiral methyl-bearing stereocenters or α -acyl radicals into complex molecular scaffolds.

The Causality of Experimental Choices

1. SN​2 Stereospecific Alkylation (Walden Inversion): When reacting with nucleophiles such as phenols, amines, or enolates, (-)-ethyl α -bromopropionate undergoes a classic SN​2 Walden inversion. The (S)-enantiomer reliably yields the (R)-configured product. To preserve the enantiomeric excess (ee) and prevent racemization, the choice of base is the most critical parameter. Strong bases (e.g., NaH, LDA) can deprotonate the α -proton of the bromopropionate, leading to a planar enolate intermediate or ketene formation, which obliterates the stereocenter. Mild bases like K2​CO3​ in polar aprotic solvents (DMF or MeCN) are strictly preferred because they selectively deprotonate the nucleophile without abstracting the α -proton of the electrophile [1]. Furthermore, maintaining temperatures between 0 °C and room temperature suppresses E2 elimination side reactions that would otherwise yield the undesired ethyl acrylate byproduct.

2. Photoredox-Catalyzed Radical Coupling: Recent methodologies exploit the relatively weak C–Br bond of (-)-ethyl α -bromopropionate to generate α -acyl radicals via single-electron transfer (SET). Under visible light irradiation with organic dyes (e.g., Eosin Y), the resulting carbon-centered radical can undergo intermolecular coupling with olefins to synthesize 1,4-ketocarbonyls[2].

Mechanism A (-)-Ethyl α-Bromopropionate (Chiral Electrophile) C SN2 Transition State (Walden Inversion) A->C Mild Base (K2CO3) Polar Aprotic Solvent E Photoredox Catalyst (Visible Light + SET) A->E Single Electron Transfer B Nucleophile (Nu-) (Phenol/Amine) B->C D Chiral Alkylated Product (Inverted Stereocenter) C->D >98% ee transfer F Prochiral Radical Intermediate (Loss of Bromide) E->F Mesolytic Cleavage G Radical Addition Product (Coupling with Olefin) F->G Olefin Trapping

Mechanistic pathways of (-)-ethyl α-bromopropionate: SN2 inversion vs. radical coupling.

Quantitative Data Summary

The following table summarizes validated reaction conditions, yields, and the preservation of enantiomeric excess across different nucleophilic and radical coupling paradigms.

Substrate TypeReaction ParadigmReagents & ConditionsYield (%)ee (%)Reference
2,3-Dichlorophenol SN​2 O-Alkylation K2​CO3​ , DMF, RT, 5 h85–92>98[1]
Homoallylic Alcohols SN​2 O-AlkylationNaH, THF, 0 °C to RT78–84>95[3]
Styrene Derivatives Radical CouplingEosin Y, DIPEA, Air, Blue LED30–76N/A*[2]

*Note: Classical photoredox radical generation from this precursor typically results in a prochiral radical, leading to racemic mixtures unless a chiral co-catalyst is employed.

Experimental Protocols

Protocol A: Stereospecific O-Alkylation of Phenols

This protocol is optimized for the synthesis of chiral aryl ethers, a common motif in drug discovery (e.g., Cryptosporidium parvum inhibitors)[1].

Self-Validating System: This workflow incorporates in-process LC-MS monitoring to confirm the absence of the E2 elimination byproduct (ethyl acrylate, m/z 100.1) and post-reaction chiral HPLC to validate the preservation of the stereocenter.

  • Reagent Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the phenolic substrate (1.0 mmol) in anhydrous DMF (10 mL, 0.1 M).

  • Nucleophile Activation: Add finely powdered, oven-dried K2​CO3​ (3.0 mmol). Stir the suspension vigorously at 0 °C for 30 minutes to ensure complete deprotonation of the phenol.

  • Electrophile Addition: Using a syringe pump, add (-)-ethyl α -bromopropionate (1.2 mmol) dropwise over 15 minutes. Causality Note: Dropwise addition prevents localized exothermic heating, thereby minimizing E2 elimination.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature (20–25 °C) and stir for 5 hours. Monitor the conversion via TLC (Hexanes/EtOAc 8:2) and LC-MS.

  • Aqueous Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification & Analysis: Concentrate under reduced pressure and purify the crude oil via silica gel flash chromatography. Determine the final enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column).

Workflow Step1 1. Reagent Preparation Dry DMF, K2CO3, Ar Atmosphere Step2 2. Nucleophile Activation Stir at 0 °C for 30 min Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of (-)-Ethyl α-Bromopropionate Step2->Step3 Step4 4. Reaction Progression Stir at RT, Monitor via TLC/LC-MS Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, Extract with EtOAc Step4->Step5 Step6 6. Purification & Analysis Column Chromatography, Chiral HPLC Step5->Step6

Step-by-step experimental workflow for the stereospecific O-alkylation of phenols.

Protocol B: Visible-Light Photoredox Radical Coupling

This protocol utilizes (-)-ethyl α -bromopropionate as an α -acyl radical source for intermolecular coupling with olefins[2].

Self-Validating System: Stern-Volmer fluorescence quenching studies can be performed on aliquots to validate the SET interaction between the excited Eosin Y photocatalyst and the bromopropionate.

  • Preparation: In a transparent 10 mL Schlenk tube, combine the target olefin (0.5 mmol), (-)-ethyl α -bromopropionate (0.75 mmol), Eosin Y (2 mol %), and N,N-Diisopropylethylamine (DIPEA, 1.0 mmol) in Acetonitrile (2.5 mL).

  • Atmospheric Control: If aerial oxygen is required as the oxidant to install keto-oxygen functionality, leave the tube open to the air. Otherwise, sparge with Argon for 15 minutes for standard reductive couplings.

  • Irradiation: Place the Schlenk tube 5 cm away from a 24 W Blue LED light source (450 nm). Stir at room temperature for 12–24 hours. A cooling fan should be used to ensure the reaction temperature does not exceed 30 °C.

  • Workup & Purification: Dilute the mixture with water (10 mL) and extract with Dichloromethane (3 × 10 mL). Dry the organic layers over Na2​SO4​ , evaporate the solvent, and purify the resulting 1,4-ketocarbonyl via column chromatography.

References

  • Schmidt, B. (2000). A de novo synthesis of 2,6-dideoxy-C-aryl glycosides based on ring closing metathesis and diastereoselective epoxide cleavage/anomerization reactions. Organic Letters, 2(6), 791-794.[Link]

  • Umejiego, N. N., et al. (2013). Optimization of benzoxazole-based inhibitors of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase. Journal of Medicinal Chemistry, 56(10), 4028-4043.[Link]

  • Chowdhury, S. R., et al. (2020). Organic Dye-Catalyzed Intermolecular Radical Coupling of α-Bromocarbonyls with Olefins: Photocatalytic Synthesis of 1,4-Ketocarbonyls Using Air as an Oxidant. The Journal of Organic Chemistry, 85(21), 13939-13950.[Link]

Sources

Application

Synthesis of Chiral Amino Acids from (-)-Ethyl α-Bromopropionate: An Application and Protocol Guide

Abstract Chiral amino acids are fundamental building blocks in the development of pharmaceuticals and other bioactive molecules. Their stereochemistry plays a pivotal role in determining biological activity and efficacy....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chiral amino acids are fundamental building blocks in the development of pharmaceuticals and other bioactive molecules. Their stereochemistry plays a pivotal role in determining biological activity and efficacy. This guide provides a comprehensive overview and detailed protocols for the synthesis of chiral amino acids, with a particular focus on the use of (-)-ethyl α-bromopropionate as a versatile chiral starting material. We will explore the underlying principles of stereoselective synthesis, delve into specific reaction mechanisms, and provide step-by-step experimental procedures suitable for researchers in organic synthesis and drug development.

Introduction: The Significance of Chiral Amino Acids

Amino acids, with their dual amino and carboxyl functional groups, are the monomers that constitute proteins. Beyond their role in protein synthesis, non-proteinogenic amino acids (npAAs) are of immense interest due to their prevalence in natural products and their application as building blocks in medicinal chemistry.[1][2] The chirality of these molecules is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The ability to synthesize enantiomerically pure amino acids is therefore a critical capability in modern drug discovery and development.[3][4]

(-)-Ethyl α-bromopropionate, also known as ethyl (2S)-2-bromopropanoate, is a valuable chiral reagent in organic synthesis.[5][6] Its bromine atom at the α-position makes it a reactive electrophile, susceptible to nucleophilic substitution, while the stereocenter provides a handle for controlling the stereochemistry of the final product.[5]

Synthetic Strategies: From Bromopropionate to Amino Acid

The primary synthetic route for converting (-)-ethyl α-bromopropionate to a chiral amino acid involves a nucleophilic substitution reaction at the α-carbon, where the bromide ion acts as a good leaving group. The key to a successful stereospecific synthesis is the choice of the nitrogen nucleophile and the reaction conditions that favor inversion of configuration (SN2 mechanism) or retention, depending on the desired stereochemistry of the target amino acid.

Direct Amination via SN2 Reaction

The most direct approach involves the reaction of (-)-ethyl α-bromopropionate with a nitrogen nucleophile, such as ammonia or a primary amine. To achieve high stereoselectivity, the reaction is typically carried out under conditions that favor a bimolecular nucleophilic substitution (SN2) mechanism. This leads to an inversion of configuration at the chiral center.

A common method for synthesizing α-amino acids involves the α-bromination of a carboxylic acid followed by SN2 substitution with ammonia.[7] Starting with an enantiomerically pure α-bromo ester like (-)-ethyl α-bromopropionate allows for the direct synthesis of the corresponding chiral amino acid ester.

SN2_Mechanism

Gabriel Synthesis for Primary Amines

The Gabriel synthesis is a classic method for preparing primary amines that avoids over-alkylation.[8] This method can be adapted for the synthesis of chiral amino acids from (-)-ethyl α-bromopropionate. The reaction proceeds via nucleophilic attack of the potassium phthalimide on the chiral electrophile, followed by hydrolysis or hydrazinolysis to release the free amino acid. This method generally proceeds with inversion of configuration.

Gabriel_Synthesis_Workflow

Detailed Experimental Protocols

Protocol 1: Direct Amination of (-)-Ethyl α-Bromopropionate to Synthesize (R)-Alanine Ethyl Ester

This protocol describes the direct amination of (-)-ethyl (S)-2-bromopropionate with ammonia to yield ethyl (R)-alaninate. The subsequent hydrolysis of the ester yields (R)-alanine.

Materials:

  • (-)-Ethyl α-bromopropionate (ethyl (2S)-2-bromopropanoate), 98% enantiomeric excess

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve (-)-ethyl α-bromopropionate (10.0 g, 55.2 mmol) in 100 mL of ethanol.

  • Amination: Cool the solution in an ice bath and slowly add concentrated aqueous ammonia (50 mL). The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add 50 mL of diethyl ether. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate on a rotary evaporator to obtain crude ethyl (R)-alaninate.

  • Hydrolysis (Optional, to obtain (R)-Alanine): To the crude ester, add 50 mL of 6 M HCl and heat to reflux for 4 hours. After cooling, neutralize the solution with aqueous NaOH to precipitate the (R)-alanine.

  • Purification: The crude ethyl (R)-alaninate can be purified by column chromatography on silica gel. The (R)-alanine can be purified by recrystallization from water/ethanol.

Expected Yield and Purity: The yield of ethyl (R)-alaninate is typically in the range of 70-85%. The enantiomeric excess of the product should be comparable to that of the starting material.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Enantiomeric Excess (%)
(-)-Ethyl α-bromopropionateC₅H₉BrO₂181.03->98
Ethyl (R)-alaninateC₅H₁₁NO₂117.1570-85>98
(R)-AlanineC₃H₇NO₂89.0985-95 (from ester)>98
Protocol 2: Synthesis of (R)-Alanine via Gabriel Synthesis

This protocol outlines the synthesis of (R)-alanine from (-)-ethyl α-bromopropionate using the Gabriel synthesis.

Materials:

  • (-)-Ethyl α-bromopropionate (ethyl (2S)-2-bromopropanoate), 98% enantiomeric excess

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Heating mantle

Procedure:

  • Formation of N-Phthaloyl-(S)-alanine ethyl ester: In a dry round-bottom flask, dissolve potassium phthalimide (10.2 g, 55.2 mmol) in 100 mL of anhydrous DMF. Add (-)-ethyl α-bromopropionate (10.0 g, 55.2 mmol) and heat the mixture to 80-90 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into 200 mL of ice-water. The product, N-phthaloyl-(S)-alanine ethyl ester, will precipitate. Filter the solid, wash with cold water, and dry.

  • Hydrazinolysis: Suspend the crude N-phthaloyl-(S)-alanine ethyl ester in 100 mL of ethanol. Add hydrazine hydrate (3.0 mL, 62 mmol) and reflux the mixture for 2-3 hours. A white precipitate of phthalhydrazide will form.

  • Isolation of Ethyl (R)-alaninate: Cool the mixture and filter off the phthalhydrazide. Wash the solid with a small amount of cold ethanol. The filtrate contains the ethyl (R)-alaninate.

  • Hydrolysis to (R)-Alanine: Add 50 mL of 6 M HCl to the filtrate and heat to reflux for 4 hours.

  • Neutralization and Isolation: Cool the solution and filter to remove any remaining solids. Neutralize the filtrate with aqueous NaOH to precipitate the (R)-alanine.

  • Purification: Recrystallize the (R)-alanine from a mixture of water and ethanol.

Expected Yield and Purity: The overall yield for the Gabriel synthesis is typically in the range of 60-75%. The stereochemical integrity is generally well-preserved.

Troubleshooting and Key Considerations

  • Racemization: The primary challenge in these syntheses is to avoid racemization of the chiral center. This can be minimized by using aprotic polar solvents and avoiding strong bases that could promote elimination or enolization.

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and prevent side reactions.

  • Purity of Reagents: The use of high-purity starting materials, particularly the enantiomerically enriched (-)-ethyl α-bromopropionate, is essential for obtaining a product with high optical purity.

  • Safety Precautions: (-)-Ethyl α-bromopropionate is a lachrymator and should be handled in a well-ventilated fume hood.[9] Appropriate personal protective equipment should be worn at all times.

Conclusion

The synthesis of chiral amino acids from (-)-ethyl α-bromopropionate is a robust and versatile methodology for accessing enantiomerically pure building blocks for pharmaceutical and chemical research. The direct amination and Gabriel synthesis protocols detailed in this guide provide reliable pathways to these valuable compounds. By understanding the underlying reaction mechanisms and carefully controlling experimental conditions, researchers can successfully synthesize a wide range of chiral amino acids with high yield and stereochemical fidelity.

References

  • Belokon, Y. N. (1999). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 24(23), 4339. [Link]

  • Blaser, H. U. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Topics in Medicinal Chemistry, 2(13), 1481-1497.
  • Davis, F. A., & Chen, B. C. (1992). Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). Chemical Society Reviews, 21(5), 351-360.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Amino Acids as Chiral Building Blocks. Tetrahedron: Asymmetry, 18(5), 569-623.
  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides (pp. 249-291). Academic Press.
  • Lee, Y. J., & Kim, D. H. (2003). Dynamic Kinetic Resolution of α-Bromo Carboxylic Acid Derivatives in Asymmetric Nucleophilic Substitution with Chiral α-Amino Esters. Bulletin of the Korean Chemical Society, 24(10), 1431-1434.
  • Buchwald, S. L., & Watson, D. A. (2011). Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination. Journal of the American Chemical Society, 133(20), 7854-7857.
  • van der Donk, W. A. (2006). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Accounts of Chemical Research, 39(3), 169-178.
  • Barbas, C. F. (2008). Chiral Primary Amine Catalyzed Enantioselective Tandem Reactions Based on Heyns Rearrangement: Synthesis of α-Tertiary Amino Ketones. Organic Letters, 10(15), 3247-3250.
  • McMurry, J. (2015). Synthesis of Amino Acids. In Organic Chemistry (9th ed.). Cengage Learning.
  • Zhou, Y. G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14067-14125.
  • Toste, F. D. (2013). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
  • Corrosion Chemistry. (2022, April 27). Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate [Video]. YouTube. [Link]

  • Stephenson, C. R. (2020).
  • Georgia Southern University. (2019). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358.
  • Kendall, E. C., & McKenzie, B. F. (1929). dl-ALANINE. Organic Syntheses, 9, 4.
  • Fichtner, M., et al. (2021). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli.
  • Wikipedia. (2023). Non-proteinogenic amino acids. [Link]

  • Che, C. M., & Huang, J. S. (2005). Stereospecific synthesis of a twinned alanine ester. Organic & Biomolecular Chemistry, 3(14), 2695-2698.
  • Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. [Link]

  • Saghyan, A. S., & Langer, P. (2016). Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions. In Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.
  • PubChem. Ethyl alpha-bromopropionate, (-)-. [Link]

  • Global Substance Registration System. ETHYL .ALPHA.-BROMOPROPIONATE, (+)-. [Link]

  • PubChem. N-ethyl alanine ethyl ester. [Link]

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Method

(-)-ethyl alpha-bromopropionate cross-coupling reaction protocols

Stereoconvergent Cross-Coupling of (-)-Ethyl α -Bromopropionate: A Technical Guide Executive Summary The synthesis of enantioenriched α -aryl and α -alkyl propionic acids is a cornerstone of modern drug development, part...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereoconvergent Cross-Coupling of (-)-Ethyl α -Bromopropionate: A Technical Guide

Executive Summary

The synthesis of enantioenriched α -aryl and α -alkyl propionic acids is a cornerstone of modern drug development, particularly in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) such as fenoprofen, ibuprofen, and naproxen [4], [6]. Historically, asymmetric carbon-carbon bond formation at secondary alkyl centers was hindered by β -hydride elimination and background racemization. However, the advent of transition-metal-catalyzed stereoconvergent cross-coupling has revolutionized this space.

(-)-Ethyl α -bromopropionate (and its racemic counterpart) serves as the premier benchmark substrate for evaluating asymmetric cross-coupling methodologies [1]. By leveraging nickel or cobalt catalysis, chemists can utilize either the pure (-)-enantiomer as a mechanistic probe or the inexpensive racemate as a scalable starting material, converging both into a single, highly enantioenriched product[2], [4].

Mechanistic Grounding: The Radical-Polar Crossover

The defining feature of these protocols is the stereoconvergent radical pathway . When (-)-ethyl α -bromopropionate is subjected to a low-valent chiral transition metal complex (e.g., L∗ -Ni(I) or L∗ -Co(I)), the C–Br bond undergoes homolytic cleavage via Single Electron Transfer (SET) [2].

Causality in Experimental Design: Why does the initial stereocenter not matter for the final product's enantiopurity? The SET event generates a planar, rapidly inverting prochiral alkyl radical, effectively erasing the initial stereochemical information of the (-)-enantiomer [4]. The chiral ligand ( L∗ ) bound to the metal center dictates the facial selectivity during the subsequent radical rebound and reductive elimination steps. Using the pure (-)-enantiomer in control experiments is a critical self-validating technique: if both the (-)-enantiomer and the (+)-enantiomer yield the exact same product with identical enantiomeric excess (ee), the radical-polar crossover mechanism is confirmed [2],[4].

G SM (-)-Ethyl α-Bromopropionate (Chiral or Racemic) Radical Prochiral Alkyl Radical (R•) Stereocenter Erased SM->Radical SET from M(I) M2 L*-M(II)-Br SM->M2 Cat L*-M(I) Catalyst (M = Ni or Co) Cat->M2 SET to Substrate M3 L*-M(III)(R)(R') Stereoselective Rebound Radical->M3 Radical Capture M2R L*-M(II)-R' M2->M2R Transmetalation Nucleophile Organometallic Reagent (R'-ZnX, R'-MgX, etc.) Nucleophile->M2R M2R->M3 Radical Capture M3->Cat Catalyst Regeneration Product Enantioenriched Product (Single Enantiomer) M3->Product Reductive Elimination

Stereoconvergent radical cross-coupling mechanism of α-bromo esters via transition-metal catalysis.

Experimental Protocols

Protocol A: Cobalt-Catalyzed Enantioselective Kumada Coupling

This protocol utilizes a Cobalt-bisoxazoline complex to couple (-)-ethyl α -bromopropionate with hard Grignard reagents. The low temperature (-80 °C) is critical to suppress the uncatalyzed background reaction, which would otherwise lead to racemic products [3], [6].

Reagents & Materials:

  • (-)-Ethyl α -bromopropionate (1.0 equiv, 1.0 mmol)

  • Aryl or Alkenyl Grignard Reagent (1.5 equiv, 1.5 mmol, 1.0 M in THF)

  • CoI2​ (10 mol%)

  • Chiral Bisoxazoline Ligand (e.g., (S,S) -Bn-Box) (12 mol%)

  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with CoI2​ (31.3 mg, 0.1 mmol) and the chiral bisoxazoline ligand (0.12 mmol). Add 5 mL of anhydrous THF. Stir at 25 °C for 30 minutes until a homogenous, deep-colored solution forms. Causality: Incomplete complexation leaves free Co species that catalyze racemic background coupling.

  • Substrate Addition: Add (-)-ethyl α -bromopropionate (181 mg, 1.0 mmol) to the catalyst solution.

  • Thermal Equilibration: Seal the Schlenk tube, remove it from the glovebox, and connect it to an argon Schlenk line. Submerge the tube in a liquid nitrogen/ethyl acetate cryo-bath and equilibrate to -80 °C for 15 minutes.

  • Nucleophile Addition: Load the Grignard reagent (1.5 mL) into a gas-tight syringe. Add it dropwise to the reaction mixture over 1 hour using a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the nucleophile, preventing homocoupling and uncatalyzed racemic transmetalation [3].

  • Reaction Maturation: Stir the mixture at -80 °C for 12 hours.

  • Quench & Workup: Quench the reaction at -80 °C by adding 2 mL of saturated aqueous NH4​Cl . Allow the mixture to warm to room temperature. Extract with ethyl acetate ( 3×10 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint: Analyze the product via chiral HPLC. If the ee is <90%, verify the titration of the Grignard reagent. Excess alkalinity or moisture degrades the chiral ligand, leading to a drop in enantioselectivity [6].

Protocol B: Nickel-Catalyzed Asymmetric Hiyama Coupling

For substrates sensitive to Grignard reagents, the Nickel-catalyzed Hiyama coupling using organosilanes offers superior functional group tolerance[5].

Reagents & Materials:

  • (-)-Ethyl α -bromopropionate (1.0 equiv, 1.0 mmol)

  • Aryl trialkoxysilane (1.5 equiv, 1.5 mmol)

  • NiCl2​⋅glyme (10 mol%)

  • Chiral Diamine Ligand (e.g., (1R,2R) -N,N'-dimethyl-1,2-diphenylethane-1,2-diamine) (12 mol%)

  • TBAT (Tetrabutylammonium difluorotriphenylsilicate) (1.5 equiv)

  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, combine NiCl2​⋅glyme (21.9 mg, 0.1 mmol) and the chiral diamine (0.12 mmol) in 5 mL of THF. Stir for 20 minutes.

  • Activator & Nucleophile Loading: Add TBAT (810 mg, 1.5 mmol) and the aryl trialkoxysilane (1.5 mmol) to the mixture. Causality: TBAT is a mild, anhydrous fluoride source that coordinates to the silane, forming a hypervalent silicate. This increases the nucleophilicity of the organic group, enabling transmetalation to the Nickel center without requiring harsh basic conditions [5].

  • Electrophile Addition: Add (-)-ethyl α -bromopropionate (181 mg, 1.0 mmol) in 5 mL of THF.

  • Reaction: Seal the vessel and stir at 20 °C for 24 hours.

  • Workup: Remove from the glovebox, dilute with diethyl ether, and filter through a short pad of silica to remove inorganic salts. Concentrate and purify via column chromatography.

Self-Validation Checkpoint: If the yield is <50%, ensure the TBAT is strictly anhydrous. Trace water hydrolyzes the hypervalent silicate intermediate, stalling the catalytic cycle.

Quantitative Data Summary

The table below summarizes the expected performance metrics of (-)-ethyl α -bromopropionate across different state-of-the-art stereoconvergent cross-coupling protocols.

Coupling TypeCatalyst SystemNucleophileTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Kumada (Aryl) CoI2​ / Bisoxazoline Ar-MgBr -8096%97%
Kumada (Alkenyl) CoI2​ / Bisoxazoline Alkenyl-MgBr -8082%95%
Negishi (Aryl) CoI2​ / Bisoxazoline Ar-ZnBr 2585%92%
Hiyama (Aryl) NiCl2​⋅glyme / Diamine Ar-Si(OMe)3​ 2080%90%

Data synthesized from authoritative mechanistic and methodological studies [3], [4], [5], [6].

References

  • National Institutes of Health (PMC). Photons or Electrons? A Critical Comparison of Electrochemistry and Photoredox Catalysis for Organic Synthesis. Available at: [Link]

  • Zhou, Y., et al. Cobalt-Bisoxazoline-Catalyzed Enantioselective Cross-Coupling of α-Bromo Esters with Alkenyl Grignard Reagents. Organic Letters (ACS). Available at: [Link]

  • National Institutes of Health (PMC). Metal-Catalyzed Enantioconvergent Transformations. Available at: [Link]

  • Dai, X., Strotman, N. A., & Fu, G. C. Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Mao, J., et al. Cobalt–Bisoxazoline-Catalyzed Asymmetric Kumada Cross-Coupling of Racemic α-Bromo Esters with Aryl Grignard Reagents. Journal of the American Chemical Society (ACS). Available at: [Link]

Application

Application Note: Enantioselective Synthesis Pathways Using (S)-(-)-Ethyl 2-Bromopropionate

Executive Summary (S)-(-)-Ethyl 2-bromopropionate is a highly versatile chiral pool reagent extensively utilized in the pharmaceutical and agrochemical industries. Serving as a foundational electrophilic building block,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-(-)-Ethyl 2-bromopropionate is a highly versatile chiral pool reagent extensively utilized in the pharmaceutical and agrochemical industries. Serving as a foundational electrophilic building block, it enables the stereospecific construction of (R)-configured aryloxypropionic acids, unnatural amino acid derivatives, and complex polypropionate frameworks[1]. This application note details the mechanistic principles, optimized protocols, and self-validation strategies required to achieve >98% enantiomeric excess (ee) via controlled SN2 Walden inversion.

Mechanistic Foundations: Causality in Experimental Design

The synthetic utility of (S)-(-)-ethyl 2-bromopropionate relies entirely on its ability to undergo a stereospecific SN2 nucleophilic substitution. Because the bromide leaving group is situated on a secondary chiral center adjacent to an electron-withdrawing ester carbonyl, the molecule is highly susceptible to two competing pathways:

  • SN2 Walden Inversion (Desired): Backside attack by a nucleophile yielding the inverted (R)-enantiomer.

  • Enolization (Undesired): Alpha-proton abstraction yielding a planar enolate, which subsequently undergoes non-selective electrophilic attack, leading to racemization.

Causality of Reagent Selection: To ensure absolute stereochemical fidelity, the choice of base and solvent is critical. Strong bases (e.g., NaH, KOtBu) or elevated temperatures accelerate alpha-deprotonation, destroying the stereocenter. Conversely, employing a mild base (e.g., K2CO3 or Cs2CO3) in a polar aprotic solvent (e.g., DMF or MeCN) sufficiently enhances the nucleophilicity of phenols or amines while suppressing enolization[2].

G SM (S)-(-)-Ethyl 2-Bromopropionate (Chiral Center) Nuc Nucleophile (Phenoxide/Amine) SM->Nuc Mild Base, Polar Aprotic Base Strong Base / Heat SM->Base Alpha-proton abstraction SN2 SN2 Transition State (Backside Attack) Nuc->SN2 Enolate Planar Enolate (Loss of Stereocenter) Base->Enolate Prod (R)-Product (Inversion of Configuration) SN2->Prod Walden Inversion Racemic Racemic Product (50% R / 50% S) Enolate->Racemic Non-selective attack

Mechanistic divergence of (S)-(-)-ethyl 2-bromopropionate: SN2 inversion vs. base-catalyzed racemization.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and stereochemical outcomes during the synthesis of (R)-ethyl 2-phenoxypropanoate from phenol and (S)-(-)-ethyl 2-bromopropionate. This data validates the necessity of mild conditions to preserve the chiral center.

BaseSolventTemperatureYield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
K2CO3DMF0 °C to RT88>98% (R)Clean SN2 Inversion
Cs2CO3MeCN0 °C to RT9197% (R)Clean SN2 Inversion
NaHTHFRT6545% (R)Partial Racemization
KOtBuDMF60 °C400% (Racemic)Complete Enolization / Racemization

Experimental Protocols & Self-Validating Workflows

Protocol A: Enantioselective Synthesis of (R)-Ethyl 2-(4-methoxyphenoxy)propanoate

Context: This scaffold is a direct precursor to chiral herbicides and PPAR agonists.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask. Add 4-methoxyphenol (10.0 mmol) and anhydrous K2CO3 (15.0 mmol) in 50 mL of anhydrous DMF.

  • Activation: Stir the suspension at 0 °C for 30 minutes under an argon atmosphere to generate the highly nucleophilic phenoxide ion.

  • Electrophilic Addition: Add (S)-(-)-ethyl 2-bromopropionate (11.0 mmol) dropwise over 15 minutes via syringe. Maintain the temperature at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20–25 °C).

  • In-Process Control (IPC): After 4 hours, sample the reaction. Perform TLC (Hexane:EtOAc 8:2) and LC-MS. Self-Validation: The reaction is deemed complete when the phenol spot is entirely consumed, confirming full conversion without the need for premature, yield-reducing quenching.

  • Workup: Quench with ice-cold distilled water (100 mL). Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with 1M NaOH (to remove any trace unreacted phenol), water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Post-Reaction Validation:

    • Chiral HPLC: Analyze the purified product using a Chiralcel OD-H column (Hexane/IPA 95:5) to confirm >98% ee.

    • Polarimetry: Measure the optical rotation to confirm the (+) sign associated with the (R)-enantiomer, definitively validating the Walden inversion.

Protocol B: Synthesis of (R)-Ethyl 2-(dibenzylamino)propanoate

Context: Nucleophilic displacement using amines is widely used for the synthesis of unnatural D-amino acid derivatives[3], and serves as a benchmark substrate in enzymatic enantioselectivity assays[4].

Step-by-Step Methodology:

  • Preparation: In a 100 mL flask, dissolve dibenzylamine (12.0 mmol) and (S)-(-)-ethyl 2-bromopropionate (10.0 mmol) in anhydrous acetonitrile (30 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (15.0 mmol). Causality Note: A non-nucleophilic organic base is chosen here to prevent competing substitution while avoiding the heterogeneous kinetics of K2CO3. DIPEA's weak basicity prevents alpha-deprotonation.

  • Reaction: Stir at 40 °C for 12 hours. The slight elevation in temperature is required to overcome the steric hindrance of the bulkier secondary amine.

  • Validation: Monitor via GC-MS until the bromide starting material peak (m/z 180/182) completely disappears.

  • Workup & Isolation: Concentrate the solvent. Partition the residue between CH2Cl2 and saturated NaHCO3. Extract, dry, and purify via silica gel chromatography. Validate enantiopurity via chiral GC.

Workflow Step1 1. Reagent Preparation Dry Solvent & Weak Base (K2CO3) Step2 2. Nucleophile Activation Stir at 0 °C for 30 min Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of (S)-Bromide Step2->Step3 Step4 4. Reaction Monitoring IPC via TLC & LC-MS (Target: >95% conv.) Step3->Step4 Step5 5. Aqueous Workup Phase separation & Organic extraction Step4->Step5 Step6 6. Chiral Validation HPLC (Chiralcel OD-H) & Polarimetry Step5->Step6

Step-by-step experimental workflow and self-validation checkpoints for enantioselective substitution.

References

  • [1] Regulated-Stereoselective Construction of Thirteen Stereogenic Centers Necessary for the Frame of (+)-Discodermolide, Based on Iterative Lewis Acid-Promoted Aldol Reactions. The Journal of Organic Chemistry - ACS Publications. 1

  • [3] Synthesis of α,α-Disubstituted α-Amino Esters: Nucleophilic Addition to Iminium Salts Generated from Amino Ketene Silyl Acetals. The Journal of Organic Chemistry - ACS Publications. 3

  • [4] Dynamics and hydration explain failed functional transformation in dehalogenase design. Nature Chemical Biology. 4

  • [2] Copper-Catalyzed Three-Component Alkene Carbofunctionalization: C–N, C–O, and C–C Bond Formation from a Single Reaction Platform. Organic Letters - ACS Publications. 2

Sources

Method

Application Note: Preparation of Chiral Propionic Acid Derivatives from (-)-Ethyl α-Bromopropionate

Executive Summary (-)-Ethyl α-bromopropionate, or ethyl (S)-2-bromopropionate, is a highly versatile chiral building block utilized extensively in the pharmaceutical and agrochemical industries. This application note det...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(-)-Ethyl α-bromopropionate, or ethyl (S)-2-bromopropionate, is a highly versatile chiral building block utilized extensively in the pharmaceutical and agrochemical industries. This application note details the mechanistic rationale, reaction parameters, and validated protocols for synthesizing chiral propionic acid derivatives—specifically (R)-amino acid precursors and (R)-aryloxypropionic acids—via bimolecular nucleophilic substitution (SN2).

Mechanistic Rationale & Causality

The synthetic utility of (-)-ethyl α-bromopropionate lies in the profound electrophilicity of its α-carbon, which is activated by the adjacent electron-withdrawing ester group. When subjected to nucleophilic attack, the reaction proceeds almost exclusively via an SN2 mechanism, resulting in a strict Walden inversion of stereochemistry.

  • Causality of Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or acetonitrile (MeCN) are mandated. They solvate the cations (e.g., Na⁺ or K⁺) while leaving the nucleophilic anions (azide or phenoxide) "naked" and highly reactive. This accelerates the SN2 pathway, allowing it to outcompete potential E2 elimination or unimolecular (SN1) racemization.

  • Kinetic Validation: Secondary α-deuterium kinetic isotope effect (KIE) studies using deuterated analogs of ethyl 2-bromopropionate have confirmed that C–Br bond cleavage is the rate-determining step, ensuring that the transition state is concerted and stereospecific ( [1]).

  • Electrophilic Reactivity: Reactivity assays with thiol nucleophiles demonstrate that the relative electrophilicity of the α-bromo ester directly correlates with its substitution kinetics, a critical parameter for predicting both synthetic yield and toxicological profiles ( [2]).

Reaction Workflow & Pathway

The following diagram illustrates the divergent synthetic pathways from the (S)-enantiomer to various (R)-configured derivatives.

Pathway SM (-)-Ethyl 2-Bromopropionate [(S)-Enantiomer] Nuc1 NaN3, DMSO (SN2 Inversion) SM->Nuc1 Nuc2 ArOH, K2CO3, MeCN (SN2 Inversion) SM->Nuc2 Int1 (R)-Ethyl 2-Azidopropionate Nuc1->Int1 Int2 (R)-Ethyl 2-Aryloxypropionate Nuc2->Int2 Step1 H2, Pd/C (Reduction) Int1->Step1 Step2 NaOH, EtOH (Hydrolysis) Int2->Step2 Prod1 (R)-Alanine Derivatives (Chiral Amino Acids) Step1->Prod1 Prod2 (R)-2-Aryloxypropionic Acid (Chiral Herbicides/NSAIDs) Step2->Prod2

Divergent synthesis of chiral propionic acid derivatives via SN2 inversion.

Quantitative Data & Reaction Parameters

The table below summarizes the optimized parameters for various nucleophilic substitutions, highlighting the conservation of enantiomeric excess (ee).

Starting MaterialNucleophileSolvent / TempProductYield (%)Enantiomeric Excess (ee %)
(-)-Ethyl 2-bromopropionateSodium azide (NaN₃)DMSO / 25 °C(R)-Ethyl 2-azidopropionate85–90>98
(-)-Ethyl 2-bromopropionatePhenol (PhOH)MeCN / Reflux(R)-Ethyl 2-phenoxypropionate75–80>95
(-)-Ethyl 2-bromopropionate2-BromophenolMeCN / Reflux(R)-Ethyl 2-(2-bromophenoxy)propionate70–75>95
(-)-Ethyl 2-bromopropionateSodium thiophenolateDMF / 25 °C(R)-Ethyl 2-(phenylthio)propionate80–85>98

Experimental Protocols

Protocol A: Synthesis of (R)-Ethyl 2-Azidopropionate (Self-Validating Azidation)

Causality: Sodium azide is used in slight excess to drive the reaction to completion. DMSO is chosen to maximize the nucleophilicity of the azide ion. Self-Validation System: The reaction incorporates an internal standard (dodecane). Aliquots are analyzed via GC-MS to quantitatively track the disappearance of the starting material, ensuring the reaction is quenched only upon >99% conversion, thereby preventing downstream purification issues.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, thermostated reaction vessel at 25 °C, dissolve (-)-ethyl 2-bromopropionate (10.0 mmol) and dodecane (5.0 mmol, internal standard) in 20 mL of anhydrous DMSO.

  • Initiation: Add sodium azide (12.0 mmol) in a single portion. Stir the heterogeneous mixture vigorously (800 rpm) to ensure optimal mass transfer between the solid azide and the solution.

  • Tracking (Validation): Withdraw 50 µL aliquots every 30 minutes, dilute with diethyl ether, filter, and inject into the GC-MS. Monitor the peak area ratio of the starting material against dodecane.

  • Quenching: Once GC-MS confirms >99% conversion (typically 2–3 hours), quench the reaction by pouring the mixture into 100 mL of ice-cold deionized water. Causality: Cold water minimizes the risk of ester hydrolysis.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. (Caution: Azide derivatives can be thermally sensitive; do not heat above 40 °C).

  • Stereochemical Validation: Analyze the purified product via chiral HPLC (e.g., Chiralcel OD-H column) to confirm the ee is >98%, validating the strict SN2 inversion.

Protocol B: Synthesis of (R)-2-(2-Bromophenoxy)propionic Acid

Causality: The synthesis of chiral phenoxypropionic acids requires a two-step sequence: etherification followed by saponification. Anhydrous K₂CO₃ acts as a mild base to deprotonate the phenol without hydrolyzing the ester prematurely ( [3]).

Step-by-Step Methodology:

  • Deprotonation: To a 250 mL three-necked round-bottom flask, add 150 mL of anhydrous acetonitrile and 2-bromophenol (25.9 mmol). Add anhydrous K₂CO₃ (24.0 mmol) and stir the heterogeneous mixture for 1 hour at room temperature to pre-form the phenoxide ion.

  • SN2 Substitution: Add (-)-ethyl 2-bromopropionate (26.7 mmol) dropwise over 15 minutes to control the exothermic nature of the initial substitution.

  • Heating: Reflux the mixture with rapid stirring for 16 hours.

  • Hydrolysis (Saponification): Cool the mixture to room temperature, add 15 mL of 3 M NaOH, and reflux for an additional 30 minutes to hydrolyze the ester to the corresponding sodium carboxylate.

  • Acidification & Isolation: Cool the solution to 0 °C and acidify with 18 M sulfuric acid to pH ~2. Causality: Strong acidification ensures the complete protonation of the carboxylate, driving the precipitation of the free acid from the aqueous layer.

  • Validation & Purification: Filter the crude solid, dry under vacuum, and recrystallize from methylene chloride. The optical purity is validated via polarimetry. If the ee requires upgrading, the product can be resolved or purified via crystallization of quasiracemates ( [3]).

References

  • Roberts, D. W., Schultz, T. W., Wolf, E. M., & Aptula, A. O. "Experimental Reactivity Parameters for Toxicity Modeling: Application to the Acute Aquatic Toxicity of SN2 Electrophiles to Tetrahymena pyriformis." Chemical Research in Toxicology, 2010.[Link]

  • Lineberry, A. M., Benjamin, E. T., Davis, R. E., Kassel, W. S., & Wheeler, K. A. "Structural Studies of Racemates and Quasiracemates: Chloro, Bromo, and Methyl Adducts of 2-Phenoxypropionic Acid." Crystal Growth & Design, 2008.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Substitution of (-)-Ethyl alpha-bromopropionate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with (-)-ethyl alpha-bromopropionate (ethyl (2S)-2-bromopropanoate).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with (-)-ethyl alpha-bromopropionate (ethyl (2S)-2-bromopropanoate). While this chiral building block is highly valuable for synthesizing enantiopure drugs and intermediates, its structural features make it highly susceptible to competing side reactions—most notably, E2 elimination and enolization-driven racemization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize SN2 inversion while suppressing unwanted side products.

Troubleshooting FAQs

Q1: During the substitution of (-)-ethyl alpha-bromopropionate, my GC-MS shows a major byproduct at m/z 100. What is this, and why is it forming? A1: The byproduct at m/z 100 is ethyl acrylate . This occurs because (-)-ethyl alpha-bromopropionate possesses slightly acidic beta-protons on the terminal methyl group[1]. When a strong or sterically hindered base (e.g., KOtBu, NaH, or even excess aliphatic amines) is used, it acts as a Brønsted base rather than a nucleophile. It abstracts a beta-proton, triggering an E2 elimination of the bromide ion to form the α,β -unsaturated ester, ethyl acrylate[2]. Causality & Solution: The activation energy for E2 elimination is highly sensitive to basicity and temperature. To suppress this, switch to a milder, non-nucleophilic inorganic base (e.g., K₂CO₃) and lower the reaction temperature to 0 °C.

Q2: My substitution product forms in good yield, but I am losing optical purity (low ee%). How do I prevent racemization? A2: Loss of optical purity in alpha-bromo esters is primarily caused by alpha-proton abstraction [3]. The adjacent ester carbonyl heavily stabilizes the formation of an enolate intermediate. If the base abstracts the chiral alpha-proton instead of the beta-proton, the stereocenter becomes planar. Subsequent reprotonation occurs from either face, destroying the (2S) configuration. Causality & Solution: Protic solvents (like EtOH) and strong bases exacerbate enolization. To preserve the chiral center and ensure a clean SN2 inversion, use polar aprotic solvents (like MeCN or THF) which do not stabilize the enolate as strongly, and maintain strict temperature control (0 °C to ambient)[3].

Q3: I am using a weak nucleophile and the SN2 reaction is too slow at 0 °C, but heating it causes E2 elimination. What is the workaround? A3: When dealing with weak nucleophiles (e.g., bulky anilines or sterically hindered thiols), heating the reaction disproportionately accelerates the E2 thermal pathway over the SN2 pathway. Instead of thermal activation, use electrophilic activation of the leaving group. Adding a halophilic silver salt, such as Silver(I) Oxide (Ag₂O), coordinates the bromide ion, weakening the C–Br bond. This facilitates a milder substitution at lower temperatures, effectively bypassing the thermal threshold required for E2 elimination.

Mechanistic & Troubleshooting Workflows

MechanisticPathway Substrate (-)-Ethyl alpha-bromopropionate (Chiral Substrate) BaseAttack Base / Nucleophile Attack Substrate->BaseAttack SN2 SN2 Pathway (Alpha-Carbon Attack) BaseAttack->SN2 Soft Nu-, Mild Base E2 E2 Pathway (Beta-Proton Abstraction) BaseAttack->E2 Hard/Bulky Base, Heat Enolization Enolization (Alpha-Proton Abstraction) BaseAttack->Enolization Strong Base, Slow Nu- ProductSN2 Chiral Substituted Product (Inversion of Configuration) SN2->ProductSN2 ProductE2 Ethyl Acrylate (Elimination Side Product) E2->ProductE2 ProductRacemic Racemized Substrate/Product (Loss of Optical Purity) Enolization->ProductRacemic

Mechanistic divergence of (-)-ethyl alpha-bromopropionate under basic nucleophilic conditions.

TroubleshootingWorkflow Start Analyze Reaction Outcome Issue1 High Ethyl Acrylate (E2 Dominates) Start->Issue1 Issue2 Low ee% (Racemization) Start->Issue2 Issue3 Low Yield / No Reaction Start->Issue3 Sol1 Switch to mild base (K2CO3) Lower temp to 0°C Issue1->Sol1 Sol2 Use non-polar/aprotic solvent Avoid strong bases Issue2->Sol2 Sol3 Add Ag2O or Crown Ether to activate leaving group Issue3->Sol3

Troubleshooting workflow for optimizing yield and optical purity in alpha-bromo ester substitutions.

Quantitative Data Summaries

The choice of reagents directly dictates the transition state energies of the competing pathways. The tables below summarize the expected outcomes based on empirical optimization[1],[2],[3].

Table 1: Influence of Base Selection on Reaction Pathways

Base ChoiceNucleophilicityBasicityPrimary PathwayResulting Product
NaH / KOtBu LowVery HighE2 EliminationEthyl Acrylate (Major)
Et₃N / DIPEA LowModerateMixed SN2 / E2Mixture of Substituted Ester & Acrylate
K₂CO₃ / Cs₂CO₃ LowMildSN2 SubstitutionChiral Substituted Ester (Major)

Table 2: Temperature & Solvent Effects on Enantiomeric Excess (ee%)

TemperatureSolventee% (Optical Purity)Yield (SN2)Yield (E2 Side Product)
60 °C EtOH (Protic)< 20% (Racemized)30%65%
25 °C THF (Aprotic)~ 85%60%30%
0 °C MeCN (Polar Aprotic)> 98% (Inverted)85%< 5%

Self-Validating Experimental Protocols

Protocol 1: High-Fidelity SN2 Substitution (Amine Nucleophile)

This protocol is designed to maximize inversion of configuration while suppressing the formation of ethyl acrylate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 1.0 equivalent of the amine nucleophile and 1.5 equivalents of finely powdered, anhydrous K₂CO₃.

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 15 minutes.

  • Substrate Addition: Dissolve 1.0 equivalent of (-)-ethyl alpha-bromopropionate in a small volume of MeCN. Add this solution dropwise to the reaction flask over 30 minutes using a syringe pump. Causality: Dropwise addition prevents localized heating and high substrate concentrations, which can trigger E2 elimination.

  • Reaction Monitoring (Self-Validation): After 2 hours, spot the reaction mixture on a silica TLC plate alongside a standard of the starting material. Visualize under short-wave UV (254 nm).

    • Validation Check: The desired aliphatic substitution product is typically UV-inactive. However, the E2 side product (ethyl acrylate) is strongly UV-active due to its conjugated double bond. The absence of a strong new UV-active spot confirms the successful suppression of the E2 pathway.

  • Workup: Filter the mixture through a Celite pad to remove K₂CO₃ salts. Concentrate the filtrate under reduced pressure (bath temperature < 30 °C to prevent late-stage elimination).

Protocol 2: Silver-Promoted Substitution for Weak Nucleophiles

Use this protocol when dealing with sterically hindered or electronically deactivated nucleophiles that fail to react under Protocol 1.

Step-by-Step Methodology:

  • Preparation: In a light-protected (foil-wrapped) flask under argon, dissolve 1.0 equivalent of the weak nucleophile in anhydrous THF (0.1 M).

  • Activation: Add 1.1 equivalents of Silver(I) Oxide (Ag₂O). Cool the mixture to 0 °C.

  • Substrate Addition: Add 1.0 equivalent of (-)-ethyl alpha-bromopropionate dropwise.

  • Reaction Monitoring (Self-Validation): Observe the reaction mixture immediately after addition.

    • Validation Check: The immediate formation of a heavy, pale-yellow precipitate (AgBr) confirms that the silver salt is successfully abstracting the bromide ion, driving the substitution pathway without the need for thermal activation.

  • Workup: Stir for 4 hours at 0 °C. Filter the suspension through a pad of Celite to remove AgBr and unreacted Ag₂O. Wash the pad with ethyl acetate, then concentrate the organic layer.

Sources

Optimization

Technical Support Center: (-)-Ethyl α-Bromopropionate Storage &amp; Stability

Welcome to the Technical Support Center for (-)-ethyl α-bromopropionate (also known as ethyl (S)-(-)-2-bromopropionate). As a highly reactive chiral building block widely used in the synthesis of pharmaceuticals and comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (-)-ethyl α-bromopropionate (also known as ethyl (S)-(-)-2-bromopropionate). As a highly reactive chiral building block widely used in the synthesis of pharmaceuticals and complex organic molecules, this reagent requires rigorous storage and handling protocols. Because it contains both an ester linkage and a labile secondary α-bromo group, it is highly susceptible to racemization, hydrolysis, and photolytic dehydrohalogenation.

This guide provides an authoritative, causality-driven approach to maintaining the chemical and enantiomeric integrity of your reagent.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the absolute best long-term storage conditions for (-)-ethyl α-bromopropionate? A1: To maximize shelf life and preserve enantiomeric excess (ee%), the reagent must be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon), protected entirely from light, and kept at temperatures below 15°C. While some safety data sheets indicate stability below 30°C[1], maintaining cooler temperatures (ideally 2°C to 8°C in a spark-proof refrigerator) drastically reduces the kinetic rate of thermal dehydrohalogenation and ester hydrolysis.

Q2: My reagent has turned from colorless to pale yellow. What causes this, and is it still usable? A2: Discoloration is the visual hallmark of photolytic or thermal degradation. Upon exposure to light or elevated temperatures, (-)-ethyl α-bromopropionate undergoes a 4-centered elimination mechanism, releasing molecular hydrogen bromide (HBr) and forming ethyl acrylate (an unsaturated ester)[2]. The dissolved HBr auto-catalyzes further degradation and imparts a yellow/brown tint. If the discoloration is mild, the reagent can be recovered via vacuum distillation; if dark brown, it should be discarded.

Q3: How does moisture exposure affect the enantiomeric purity of the reagent? A3: Moisture introduces two competing degradation pathways:

  • Hydrolysis of the ester to form α-bromopropionic acid.

  • Nucleophilic substitution of the bromide, leading to lactic acid derivatives.

More critically, if trace water reacts with ambient basic impurities, the resulting hydroxide ions can abstract the acidic α-proton. This triggers enolization, destroying the chiral center and leading to a racemic mixture of (±)-ethyl α-bromopropionate.

DegradationPathways A (-)-Ethyl α-bromopropionate (Intact Reagent) B Light / Heat (Energy Input) A->B C Moisture (H2O) A->C D Base / Nucleophiles (Trace Impurities) A->D E HBr + Ethyl Acrylate (Yellowing / Fuming) B->E Dehydrohalogenation F Lactic Acid Derivatives (Hydrolysis) C->F Ester/Halide Cleavage G (±)-Ethyl α-bromopropionate (Racemization / Loss of ee%) D->G Enolization

Mechanistic pathways of (-)-ethyl α-bromopropionate degradation under suboptimal storage.

Part 2: Troubleshooting Guide

Issue 1: Unexpected Loss of Enantiomeric Excess (ee%) in Downstream Synthesis

  • Root Cause: The α-proton of (-)-ethyl α-bromopropionate is highly acidic due to the electron-withdrawing effects of both the adjacent ester carbonyl and the bromine atom. Exposure to even mild bases (e.g., unwashed glassware, trace amines in solvents) causes rapid enolization and subsequent racemization.

  • Resolution: Ensure all reaction vessels are strictly acid-washed and oven-dried. Validate the ee% of the starting material using Chiral Gas Chromatography (GC) before initiating the reaction.

Issue 2: Fuming or Acidic Vapor Upon Opening the Bottle

  • Root Cause: Accumulation of HBr gas due to thermal decomposition[2]. This not only degrades the reagent but poses a severe inhalation and corrosion hazard.

  • Resolution: Vent the bottle in a fume hood. If the liquid is still largely colorless, purge the headspace with Argon for 5 minutes to displace the HBr gas before resealing. Relocate the bottle to a <15°C storage environment.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability of (-)-ethyl α-bromopropionate under various storage conditions.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal < 15°CInert (Ar/N₂)Dark> 24 MonthsNegligible
Standard Ambient 20–25°CAir (Sealed)Dark6–12 MonthsSlow HBr generation
Suboptimal > 25°CHumid AirAmbient Light< 1 MonthPhotodegradation, Racemization

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume reagent purity based on visual inspection alone. Use the following self-validating protocols to assess and recover your material.

QC_Workflow Start Inspect Reagent ColorCheck Is the liquid yellow/brown? Start->ColorCheck Distill Vacuum Distillation (Remove HBr) ColorCheck->Distill Yes (Degraded) PurityCheck Check ee% via Chiral GC ColorCheck->PurityCheck No (Clear) Distill->PurityCheck Post-Distillation EE_Decision Is ee% > 98%? PurityCheck->EE_Decision Use Proceed with Synthesis EE_Decision->Use Yes Discard Discard Reagent EE_Decision->Discard No (Racemized)

Self-validating quality control and purification workflow for (-)-ethyl α-bromopropionate.

Protocol 1: Vacuum Distillation for Reagent Recovery
  • Causality: Distillation under reduced pressure lowers the boiling point (normally 156-160°C at atmospheric pressure[3]), preventing further thermal degradation while stripping away volatile HBr and high-boiling polymeric impurities.

  • Step-by-Step Methodology:

    • Setup: Assemble a short-path distillation apparatus. Ensure all joints are lightly greased and the system is completely dry.

    • Preparation: Transfer the discolored (-)-ethyl α-bromopropionate to the distillation flask. Add a few PTFE boiling chips to prevent bumping.

    • Vacuum Application: Apply a vacuum of approximately 18 mmHg.

    • Heating: Slowly heat the oil bath. The reagent will distill at approximately 64-66°C at 18 mmHg[3].

    • Collection & Validation: Discard the first 5% of the distillate (forerun), which contains dissolved HBr and volatile ethyl acrylate. Self-Validation Step: Hold a moistened pH strip in the vapor path of the receiver; it should remain neutral, confirming HBr removal. Collect the main fraction as a clear, colorless liquid in a receiver flask pre-chilled in an ice bath.

    • Storage: Immediately transfer the purified reagent to an amber glass bottle, purge with Argon, seal tightly, and store at 2-8°C.

Protocol 2: Chiral GC Analysis for Enantiomeric Purity
  • Causality: Gas chromatography with a chiral stationary phase separates the (S)-(-) and (R)-(+) enantiomers based on transient diastereomeric interactions, allowing precise quantification of ee%.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 10 µL of the purified (-)-ethyl α-bromopropionate in 1 mL of anhydrous HPLC-grade hexane.

    • Column Selection: Equip the GC with a cyclodextrin-based chiral capillary column (e.g., Beta-DEX 225).

    • Instrument Parameters: Set the injection port to 200°C and the FID detector to 250°C. Use Helium as the carrier gas at a flow rate of 1.5 mL/min.

    • Oven Program: Hold at 80°C for 5 minutes, ramp at 2°C/min to 120°C, and hold for 10 minutes.

    • Self-Validation & Execution: Crucial Step: First, inject a known racemic standard of (±)-ethyl α-bromopropionate to establish baseline retention times and prove the column can resolve both peaks. Subsequently, inject your sample.

    • Calculation: Calculate ee% =[(Area S - Area R) / (Area S + Area R)] × 100. Proceed with synthesis only if ee% > 98%.

References
  • Ethyl 2-bromopropionate - Safety Data Sheet , ChemicalBook. 1

  • Ethyl 2-Bromopropionate | 535-11-5 , Tokyo Chemical Industry Co., Ltd.(APAC).

  • Ethyl 2-bromopropionate 99 535-11-5 , Sigma-Aldrich. 3

  • Effect of functional group on dissociation kinetics of ester and acid derivative of bromopropane , ResearchGate. 2

Sources

Reference Data & Comparative Studies

Validation

(-)-ethyl alpha-bromopropionate vs chiral auxiliaries for propionate synthesis

The synthesis of chiral propionates is a foundational operation in the development of polyketides, macrolide antibiotics, and non-steroidal anti-inflammatory drugs (NSAIDs). For drug development professionals and synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of chiral propionates is a foundational operation in the development of polyketides, macrolide antibiotics, and non-steroidal anti-inflammatory drugs (NSAIDs). For drug development professionals and synthetic chemists, selecting the optimal stereoselective strategy dictates not only the enantiomeric purity of the final API but also the scalability, atom economy, and regulatory compliance of the manufacturing route.

This guide objectively compares two dominant paradigms for chiral propionate synthesis: the Chiral Pool approach utilizing (-)-ethyl α -bromopropionate, and the Chiral Auxiliary approach utilizing Evans (oxazolidinone) or Myers (pseudoephedrine) methodologies.

Mechanistic Causality: Inversion vs. Facial Shielding

The fundamental divergence between these strategies lies in how the stereocenter is established and maintained.

The Chiral Pool Strategy ((-)-Ethyl α -Bromopropionate): This approach leverages a commercially available, enantiopure starting material where the stereocenter is already set. The target propionate is generated via a stereospecific SN​2 displacement. The causality of success relies entirely on the strict adherence to the Walden inversion mechanism. Because the α -proton is highly acidic (flanked by an ester and a halogen), the primary mode of failure is racemization via competing enolization or E2 elimination. Success requires highly polarizable nucleophiles and strictly non-basic conditions.

The Chiral Auxiliary Strategy (Evans & Myers): This approach builds a de novo stereocenter on a prochiral substrate (e.g., propionyl chloride). The causality of stereocontrol is governed by steric facial shielding .

  • Evans Oxazolidinones: Deprotonation forms a rigid (Z)-enolate to minimize A(1,3) allylic strain. The bulky substituent on the oxazolidinone ring physically blocks one face of the enolate, forcing the electrophile to attack from the opposite trajectory[1].

  • Myers Pseudoephedrine: Deprotonation forms a highly ordered, chelated lithium alkoxide-enolate dianion. The stereochemical outcome is dictated by the rigid coordination sphere of the lithium cation, which directs the incoming electrophile[2].

G cluster_0 Chiral Pool: (-)-Ethyl α-bromopropionate cluster_1 Chiral Auxiliary: Evans / Myers cp_start (-)-Ethyl α-bromopropionate (Pre-existing Stereocenter) cp_rxn SN2 Displacement (Walden Inversion) cp_start->cp_rxn cp_end Chiral Propionate (Inverted Stereocenter) cp_rxn->cp_end ca_start Prochiral Substrate (e.g., Propionyl Chloride) ca_attach Auxiliary Attachment (Oxazolidinone/Pseudoephedrine) ca_start->ca_attach ca_alkyl Diastereoselective Alkylation (Facial Shielding) ca_attach->ca_alkyl ca_cleave Cleavage (LiOH/H2O2 or Acid/Base) ca_alkyl->ca_cleave ca_end Chiral Propionate (De Novo Stereocenter) ca_cleave->ca_end ca_rec Recovered Auxiliary ca_cleave->ca_rec

Logical workflow comparing chiral pool SN2 inversion versus auxiliary-mediated facial shielding.

Quantitative Performance Comparison

When selecting a route for API scale-up, researchers must balance stereochemical rigor against operational complexity.

Metric(-)-Ethyl α -BromopropionateEvans OxazolidinoneMyers Pseudoephedrine
Stereochemical Control SN​2 Inversion (ee: 80–98%)Facial Shielding (de: >98%)[1]Facial Shielding (de: >99%)[3]
Step Count 1 Step (Direct Displacement)3 Steps (Attach, Alkylate, Cleave)3 Steps (Attach, Alkylate, Cleave)
Atom Economy High (Only bromide is lost)Low (High MW auxiliary required)Low (High MW auxiliary required)
Scalability & Temp Excellent (Ambient to mild heat)Moderate (Requires -78 °C)[4]Excellent (0 °C to RT possible)[5]
Regulatory Status UnregulatedUnregulatedHighly Regulated (Meth precursor)[5]

Note: To bypass the strict regulatory hurdles associated with pseudoephedrine, Myers' group has introduced pseudoephenamine as an unregulated, highly effective alternative that often yields superior diastereoselectivity for quaternary stereocenters[5].

Validated Experimental Protocols & Causality

The following protocols are engineered as self-validating systems. Causality is explicitly defined to ensure researchers understand why specific reagents and conditions are employed.

Chiral Pool: SN​2 Displacement of (-)-Ethyl α -Bromopropionate

Objective: Synthesize a chiral thioether propionate via stereospecific inversion.

  • Causality of Reagents: Potassium carbonate ( K2​CO3​ ) is selected as a mild, insoluble base. It is strong enough to deprotonate the incoming thiol but too weak to deprotonate the α -carbon of the bromoester, thereby suppressing racemization via enolization. DMF is used to solvate the potassium cation, leaving a "naked," highly reactive thiolate that accelerates the SN​2 rate.

Step-by-Step Protocol:

  • Suspend K2​CO3​ (1.5 eq) in anhydrous DMF (0.5 M) under argon.

  • Add the nucleophile (e.g., thiophenol, 1.1 eq) dropwise at 0 °C. Stir for 15 minutes to generate the thiolate.

  • Add (-)-ethyl α -bromopropionate (1.0 eq) dropwise. Maintain the reaction at 0 °C for 1 hour, then warm to room temperature.

  • Self-Validating Checkpoint: Monitor by TLC. The highly polar thiophenol spot should disappear. Extract with EtOAc/Water. Validate the enantiomeric excess (ee) of the crude product using chiral HPLC; a drop in expected ee indicates that the reaction temperature was too high, allowing competing enolization.

Chiral Auxiliary: Evans Oxazolidinone Alkylation

Objective: Asymmetric alkylation utilizing (4S)-4-benzyl-2-oxazolidinone[1][4].

  • Causality of Reagents: NaHMDS is used at -78 °C to quantitatively generate the (Z)-enolate without forming ketene byproducts. During the cleavage step, H2​O2​ is added with LiOH. Due to the α -effect, the hydroperoxide anion ( HOO− ) is significantly more nucleophilic than hydroxide ( HO− ), ensuring selective attack at the sterically hindered exocyclic carbonyl rather than the endocyclic oxazolidinone carbonyl, preventing auxiliary destruction[1].

Step-by-Step Protocol:

  • Enolization: Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.2 M). Cool to -78 °C. Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes[4].

  • Alkylation: Add the alkyl halide (e.g., allyl iodide, 1.2 eq). Stir at -78 °C for 2 hours.

  • Cleavage: Dissolve the purified alkylated product in THF/H2O (4:1). Cool to 0 °C. Add H2​O2​ (30% aq, 4.0 eq) followed by LiOH (2.0 eq). Stir for 1 hour[1].

  • Self-Validating Checkpoint: Quench the cleavage reaction with Na2​SO3​ (1.5 M). Validate the quench by testing the aqueous layer with starch-iodide paper (must be negative for peroxides) before proceeding to extraction[1].

Chiral Auxiliary: Myers Pseudoephedrine Alkylation

Objective: Highly diastereoselective alkylation utilizing (1S,2S)-pseudoephedrine[2][3].

  • Causality of Reagents: 2.1 equivalents of LDA are required to deprotonate both the hydroxyl group and the α -carbon, forming a rigid dianion. The addition of anhydrous LiCl (6 equivalents) is critical; it breaks up oligomeric enolate aggregates into highly reactive monomeric species, vastly accelerating the alkylation rate and ensuring a highly ordered transition state[2][3].

Step-by-Step Protocol:

  • Dianion Formation: To a suspension of thoroughly dried LiCl (6.0 eq) and diisopropylamine (2.1 eq) in THF at -78 °C, add n-BuLi (2.05 eq). Stir for 15 minutes.

  • Add the pseudoephedrine propionamide (1.0 eq) as a solution in THF. Warm to 0 °C for 1 hour to ensure complete enolization, then recool to -78 °C[3].

  • Alkylation: Add the alkyl halide (1.5 eq). Allow the reaction to warm to 0 °C or room temperature depending on electrophile reactivity.

  • Self-Validating Checkpoint: The crude 1H NMR of the unpurified product is exceptionally clean. The diastereomeric ratio (dr) can be immediately validated by integrating the distinct chemical shifts of the pseudoephedrine N-methyl doublet[3][5].

Strategic Decision Matrix for Drug Development

  • Opt for the Chiral Pool ((-)-Ethyl α -Bromopropionate) when the target requires a simple heteroatom substitution (e.g., N, O, or S nucleophiles) at the α -position. It offers unmatched atom economy and avoids the heavy regulatory burden of pseudoephedrine or the cryogenic overhead of Evans auxiliaries.

  • Opt for Evans Oxazolidinones when synthesizing complex polyketide fragments where the auxiliary can be carried through multiple steps, or when highly reliable, well-documented analytical standards are required for IND-enabling studies.

  • Opt for Myers Auxiliaries (Pseudoephenamine) when constructing highly sterically hindered or quaternary stereocenters. The pseudoephenamine variant provides the exceptional diastereoselectivity of the Myers protocol without the severe regulatory restrictions of pseudoephedrine[5].

References

  • Source: harvard.
  • Source: williams.
  • Source: benchchem.
  • Source: harvard.
  • Source: orgsyn.

Sources

Safety & Regulatory Compliance

Safety

(-)-Ethyl alpha-bromopropionate proper disposal procedures

As a Senior Application Scientist overseeing chemical synthesis and drug development workflows, I frequently encounter laboratories that underestimate the logistical and safety complexities of chiral building blocks. (-)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical synthesis and drug development workflows, I frequently encounter laboratories that underestimate the logistical and safety complexities of chiral building blocks. (-)-Ethyl α -bromopropionate (CAS 30365-54-9; racemate CAS 535-11-5) is a highly reactive alkylating agent and a critical initiator for Atom Transfer Radical Polymerization (ATRP).

However, its α -bromo ester moiety makes it a potent lachrymator, a severe corrosive, and a strict halogenated waste liability[1]. Mishandling its disposal not only violates Environmental Protection Agency (EPA) guidelines but also poses immediate inhalation and fire risks to laboratory personnel[2].

The following guide provides a comprehensive, causality-driven framework for the safe handling, segregation, and disposal of (-)-ethyl α -bromopropionate, ensuring your laboratory maintains both regulatory compliance and operational safety.

Physicochemical & Hazard Profiling

To design a fail-safe disposal protocol, we must first understand the physical parameters that dictate the chemical's behavior in ambient environments.

PropertyValueOperational Implication
Molecular Formula C5H9BrO2Contains Bromine; strictly mandates halogenated waste disposal protocols[3].
Density ~1.41 g/cm³Heavier than water; will sink and form a distinct lower layer in aqueous mixtures[3].
Boiling Point 156 - 160 °CModerate volatility; lachrymatory vapors can rapidly accumulate in unventilated spaces[4].
Flash Point 58.4 °CClassified as a flammable liquid; requires spark-proof tools and static grounding[3].
UN Number 2920Corrosive liquid, flammable, n.o.s.; dictates rigorous transport and storage compatibility[4].

The Causality of Halogenated Waste Segregation

The most critical operational error made in laboratories is the co-mingling of halogenated and non-halogenated waste.

The Chemistry of Incineration: (-)-Ethyl α -bromopropionate must be destroyed via thermal treatment in a chemical incinerator[4]. When halogenated organics are incinerated, they undergo thermal degradation to produce hydrogen bromide (HBr) gas, which is highly toxic and corrosive. To prevent environmental release, the incinerator must be equipped with an alkaline scrubber to neutralize the HBr into harmless bromide salts[4][5].

The Logistical Impact: If you mix a halogenated solvent like (-)-ethyl α -bromopropionate with non-halogenated solvents (e.g., acetone, ethanol), EPA guidelines dictate that the entire volume must be treated as a halogenated substance[6][7]. This needlessly forces bulk waste through specialized, high-cost scrubber incinerators, exponentially increasing your facility's hazardous waste management costs[6].

Disposal Decision Workflow

The following logic tree dictates the proper segregation and routing of (-)-ethyl α -bromopropionate waste.

G Start Waste Generation: (-)-Ethyl alpha-bromopropionate CheckMix Mixed with non-halogenated solvents? Start->CheckMix TreatAll Treat entire volume as Halogenated Waste CheckMix->TreatAll Yes Segregate Segregate into dedicated Halogenated Waste Stream CheckMix->Segregate No Contain Seal in vapor-tight, compatible container (e.g., HDPE/Amber Glass) TreatAll->Contain Segregate->Contain Label Apply GHS Labels: Flammable, Corrosive, Halogenated Contain->Label Incinerate Licensed Disposal: Incineration with Afterburner & Scrubber Label->Incinerate

Workflow for the segregation and disposal of halogenated organic waste.

Self-Validating Standard Operating Procedures (SOPs)

Every procedure in a high-functioning lab must be self-validating—meaning the protocol includes built-in checks to confirm success before proceeding to the next step.

Protocol A: Routine Laboratory Disposal Operations

This protocol applies to the disposal of surplus reagents, reaction filtrates, and contaminated washings.

  • Source Segregation: Deposit the chemical strictly into a designated "Halogenated Organic Waste" carboy[7].

    • Causality: Prevents the contamination of non-halogenated streams, avoiding cost inflation and regulatory penalties[6].

    • Validation Check: Review the waste log attached to the carboy to confirm no incompatible materials (e.g., strong bases, reducing agents) or non-halogenated solvents have been introduced[6].

  • Primary Containment: Use amber glass or High-Density Polyethylene (HDPE) containers with PTFE-lined threaded caps[7].

    • Causality: The α -bromo ester is highly corrosive and will degrade standard plastics over time. A PTFE seal prevents the escape of lachrymatory vapors[4].

    • Validation Check: After sealing, visually inspect the cap interface and monitor the immediate area for the characteristic irritating odor. The absence of odor confirms a vapor-tight seal.

  • GHS Compliant Labeling: Affix a hazardous waste tag detailing the exact chemical name, alongside GHS pictograms for "Flammable" and "Corrosive"[1][7].

    • Causality: Ensures downstream waste handlers are aware of the flash point (58.4 °C) and tissue-destructive properties[3].

    • Validation Check: Cross-reference the applied labels with the UN 2920 classification to ensure 100% compliance before transferring to the waste staging area[4].

  • Transfer to Licensed Facility: Coordinate with Environmental Health & Safety (EHS) to transfer the waste to a licensed disposal company for thermal destruction[8].

    • Causality: Legal compliance requires destruction in a chemical incinerator equipped with an afterburner and scrubber[4].

Protocol B: Emergency Spill Containment & Quenching

Due to its lachrymatory nature, spills of (-)-ethyl α -bromopropionate require immediate, calculated action to prevent vapor inhalation and fire.

  • Isolation and PPE Escalation: Evacuate non-essential personnel. Don heavy-duty nitrile gloves, a chemical-resistant apron, and a full-face shield or tight-fitting safety goggles[4].

    • Causality: The chemical causes severe skin burns and irreversible eye damage upon contact[1].

    • Validation Check: Ensure the laboratory's negative pressure ventilation is active to pull vapors away from the breathing zone.

  • Non-Combustible Absorption: Cover the spill entirely with a non-combustible absorbent material such as dry sand, earth, or diatomaceous earth[8].

    • Causality: Using paper towels or organic spill pads introduces a severe fire risk due to the chemical's low flash point.

    • Validation Check: Observe the spill zone; the complete absence of free-flowing liquid confirms full absorption.

  • Spark-Proof Collection: Use non-sparking tools (e.g., brass or plastic scoops) or an electrically protected vacuum cleaner to collect the saturated absorbent[4].

    • Causality: Prevents static discharge or mechanical sparks from igniting the flammable vapors.

    • Validation Check: Seal the collected material in a dedicated solid-waste container and verify it is labeled as "Hazardous Spill Residue - Flammable/Corrosive."

References

  • ChemicalBook. "Ethyl 2-bromopropionate - Safety Data Sheet." chemicalbook.com. 8

  • Fisher Scientific. "DL-Ethyl 2-bromopropionate Safety Data Sheet." fishersci.com.

  • CDH Fine Chemicals. "ETHYL-2-BROMO PROPIONATE CAS No 535-11-5 MATERIAL SAFETY DATA SHEET." cdhfinechemical.com.4

  • National Center for Biotechnology Information. "Ethyl alpha-bromopropionate, (-)- | C5H9BrO2 | CID 6997523 - PubChem." nih.gov. 1

  • LookChem. "CAS No.535-11-5, Ethyl 2-bromopropionate Suppliers, MSDS download." lookchem.com. 3

  • P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." p2infohouse.org.2

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." hazardouswasteexperts.com. 6

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. 5

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu. 7

Sources

Handling

An In-Depth Technical Guide to Personal Protective Equipment (PPE) for Handling (-)-Ethyl alpha-bromopropionate

As a chiral building block widely utilized in asymmetric synthesis and drug development, (-)-Ethyl alpha-bromopropionate (ethyl (2S)-2-bromopropanoate) presents significant operational hazards. To build a culture of unco...

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Author: BenchChem Technical Support Team. Date: April 2026

As a chiral building block widely utilized in asymmetric synthesis and drug development, (-)-Ethyl alpha-bromopropionate (ethyl (2S)-2-bromopropanoate) presents significant operational hazards. To build a culture of uncompromising laboratory safety, it is not enough to simply know what protective equipment to wear; researchers must understand the causality behind these requirements.

This guide synthesizes chemical mechanics with field-proven safety protocols, providing you with a self-validating system for handling this highly reactive, lachrymatory, and flammable halogenated ester.

Chemical Hazard Profile & The Causality of Risk

Understanding the physicochemical behavior of (-)-Ethyl alpha-bromopropionate is the foundation of effective hazard mitigation. The alpha-bromo ester is a powerful alkylating agent. When its vapors contact the aqueous environment of human mucous membranes or eyes, it undergoes rapid hydrolysis, generating highly corrosive hydrobromic acid (HBr). This exothermic reaction is the primary driver behind its severe lachrymatory (tear-inducing) and tissue-damaging properties[1].

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / ClassificationMechanistic Impact
CAS Number 30365-54-9 (2S-isomer)Unique identifier for the chiral building block[2].
Flash Point 51 °C (Closed Cup)Flammable Liquid (Category 3). Vapors can form explosive mixtures with air, necessitating grounding of all transfer equipment.
Corrosivity Skin Corr. 1B, Eye Dam. 1Causes severe burns. Ingestion or skin contact causes severe tissue swelling and danger of perforation.
Vapor Toxicity Lachrymator / Acute Tox. 4Induces severe tearing and respiratory tract corrosion, strictly prohibiting open-bench handling[3].
The Causality of PPE Selection

Every piece of Personal Protective Equipment (PPE) acts as a targeted countermeasure against specific molecular behaviors.

  • Hand Protection (Polymer Permeation Dynamics): Standard latex or thin nitrile gloves provide only temporary splash protection against halogenated esters and will experience rapid chemical breakthrough[4]. For sustained handling, unsupported butyl rubber or heavy-gauge neoprene is scientifically mandated. The dense cross-linking of these specific elastomers resists permeation by polar, brominated organic solvents.

  • Respiratory Protection (Vapor Neutralization): Because the compound is a volatile lachrymator, any handling outside a certified fume hood requires a Type ABEK (EN14387) respirator filter. The 'A' component traps organic vapors, while the 'B' and 'E' components are critical for neutralizing inorganic and acidic gases (such as the HBr hydrolysis byproduct).

  • Eye/Face Protection (Aerosolized Droplet Defense): Standard safety glasses are insufficient. Tightly fitting chemical splash goggles combined with an 8-inch minimum face shield are required to prevent lachrymatory vapors and corrosive splashes from bypassing the protective barrier[1].

G H1 Flammable Liquid (Flash Pt: 51°C) P1 FR Lab Coat & Antistatic Measures H1->P1 H2 Corrosive & Lachrymator (HBr Hydrolysis) P2 Butyl Rubber Gloves & Face Shield H2->P2 H3 Toxic Vapors (Acute Tox. 4) P3 Fume Hood & ABEK Respirator H3->P3 M1 Prevents Ignition P1->M1 M2 Blocks Ester Permeation & Acid Burns P2->M2 M3 Filters Organic/Acid Gases P3->M3

Caption: Logical pathway mapping the chemical hazards of (-)-Ethyl alpha-bromopropionate to PPE selection.

Step-by-Step Operational Protocol

To ensure absolute safety, utilize this self-validating procedural workflow for standard laboratory transfers.

Phase 1: Pre-Operation Validation

  • Ventilation Check: Verify that the fume hood face velocity is operating between 0.4 and 0.6 m/s. Do not proceed if the alarm is sounding.

  • Glove Integrity Test: Inspect butyl rubber gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks).

  • Donning Sequence: Don a Flame-Resistant (FR) lab coat. Apply tightly fitting safety goggles, followed by the face shield. Don inner nitrile gloves (for dexterity and secondary splash protection), followed by the outer butyl rubber gloves[4].

Phase 2: Active Handling

  • Static Mitigation: Ground and bond all receiving equipment and containers to prevent electrostatic discharge, which could ignite the vapors[1]. Use spark-proof tools.

  • Transfer: Dispense the chemical using a Schlenk line, cannula transfer, or gas-tight syringe to minimize vapor release into the hood environment.

  • Vessel Sealing: Immediately reseal opened containers and keep them upright. Store in a cool, dry, and well-ventilated place away from light and heat sources[5].

Phase 3: Doffing & Decontamination

  • Primary Decontamination: Wash the outer butyl gloves with water and mild detergent inside the fume hood before removal to neutralize residual ester.

  • Doffing Sequence: Remove the face shield and goggles by handling only the rear straps. Remove the outer gloves, then the FR coat, and finally the inner nitrile gloves. Wash hands immediately[1].

Emergency Response & Spill Disposal Plan

In the event of a containment failure, immediate, structured action prevents localized incidents from becoming facility-wide emergencies.

Step 1: Evacuation & Assessment Immediately evacuate personnel from the immediate area. If the spill is large or occurs outside a ventilated hood, responders must don a Self-Contained Breathing Apparatus (SCBA) and heavy-duty protective gear before re-entering[1].

Step 2: Containment Do NOT use combustible absorbents (e.g., sawdust or paper towels), as the chemical is flammable. Cover the spill entirely with dry sand, earth, or a specialized non-combustible chemical absorbent[1].

Step 3: Neutralization & Collection Using non-sparking tools, sweep the absorbed mixture and place it into a sealable, clearly labeled halogenated organic waste container. Prevent any leakage from entering municipal drains or sanitary sewer systems[1].

Step 4: Regulated Disposal Route the sealed waste to a certified chemical incinerator. The incinerator must be equipped with an afterburner and an alkaline scrubber. The scrubber is a non-negotiable requirement to capture and neutralize the highly toxic hydrobromic acid (HBr) gas generated during the thermal destruction of the brominated compound[1].

SpillResponse S1 Spill Detected S2 Assess Scale & Ventilation S1->S2 S3 Don SCBA & Heavy Butyl Gloves S2->S3 Large/Unventilated Spill S4 Contain with Sand (Non-Combustible) S3->S4 S5 Halogenated Waste Segregation S4->S5 S6 Incineration with Alkaline Scrubber S5->S6

Caption: Step-by-step emergency workflow for spill containment and safe chemical disposal.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
(-)-Ethyl alpha-bromopropionate
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(-)-Ethyl alpha-bromopropionate
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